Product packaging for Amsacrine gluconate(Cat. No.:CAS No. 80277-07-2)

Amsacrine gluconate

Cat. No.: B1667260
CAS No.: 80277-07-2
M. Wt: 589.6 g/mol
InChI Key: XXNAQBNJPZNRSZ-IFWQJVLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Amsacrine (B1665488) as a DNA-Targeting Agent

The story of amsacrine begins with the synthesis of a series of 9-anilinoacridine (B1211779) derivatives in the 1970s by researchers aiming to design molecules that could intercalate into DNA and disrupt its normal function, thereby exhibiting anticancer activity. encyclopedia.pub Amsacrine, then known as m-AMSA, emerged from this program and was selected for further development due to its significant preclinical activity. encyclopedia.pubnih.gov It entered clinical trials in 1978 under the sponsorship of the US National Cancer Institute. nih.govnih.gov

Early investigations confirmed that amsacrine's mechanism of action involved binding to DNA, with a preference for A-T base pairs, through intercalation—the insertion of its planar acridine (B1665455) ring system between the base pairs of the DNA double helix. drugbank.comwikipedia.org This physical distortion of the DNA structure was shown to interfere with critical cellular processes like DNA replication and transcription. wikipedia.org A pivotal breakthrough occurred in 1984 with the discovery that amsacrine also functions as a poison for topoisomerase II enzymes, a finding that profoundly deepened the understanding of its cytotoxic effects. nih.govnih.govnih.gov

Position of Amsacrine Gluconate within the Landscape of Topoisomerase Inhibitors

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and recombination. They function by creating transient breaks in the DNA backbone. Topoisomerase II, the specific target of amsacrine, introduces double-strand breaks. patsnap.com

Amsacrine is classified as a topoisomerase II poison. nih.gov Unlike catalytic inhibitors that prevent the enzyme from binding to DNA, poisons like amsacrine stabilize the transient "cleavable complex" formed between topoisomerase II and DNA. patsnap.combccancer.bc.ca By preventing the re-ligation of the broken DNA strands, amsacrine leads to an accumulation of permanent double-strand breaks, which are highly toxic to the cell and can trigger apoptosis (programmed cell death). patsnap.com

The cytotoxicity of amsacrine is most pronounced during the S and G2 phases of the cell cycle, when topoisomerase II levels are at their peak. drugbank.combccancer.bc.ca This cell cycle-dependent activity underscores its mechanism as a topoisomerase II poison.

Comparison of Topoisomerase Inhibitors
Inhibitor ClassExample CompoundTarget EnzymeMechanism of Action
Topoisomerase I PoisonsCamptothecinTopoisomerase IStabilize the covalent DNA-enzyme complex, leading to single-strand breaks.
Topoisomerase II PoisonsAmsacrine Topoisomerase IIIntercalates into DNA and stabilizes the cleavable complex, causing double-strand breaks. wikipedia.orgpatsnap.com
Etoposide (B1684455)Stabilizes the cleavable complex without significant DNA intercalation. nih.gov
Topoisomerase II Catalytic InhibitorsDACATopoisomerase IIInhibit the catalytic activity of the enzyme, preventing DNA cleavage. nih.gov

Contemporary Research Significance and Future Directions in Chemical Biology

While amsacrine itself has seen its clinical use evolve, its significance as a research tool in chemical biology remains robust. It serves as a classic example of a dual-action agent, combining DNA intercalation with enzyme poisoning. patsnap.com This multifaceted mechanism continues to be a subject of detailed structure-activity relationship studies. nih.govnih.gov

Current research often utilizes amsacrine and its analogs to probe the intricacies of topoisomerase II function and the cellular responses to DNA damage. For instance, studies have explored how modifications to the amsacrine structure affect its ability to inhibit topoisomerase II and its selectivity for different isoforms of the enzyme. nih.govnih.gov The difference in activity between amsacrine (m-AMSA) and its inactive isomer, o-AMSA, highlights the critical role of the side chain's orientation in mediating the interaction with the topoisomerase II-DNA complex. wikipedia.orgnih.gov

Future research directions include:

Development of Novel Analogs: The quest for amsacrine analogs with improved properties, such as enhanced activity against solid tumors or reduced toxicity, is ongoing. nih.govnih.gov By modifying the acridine core or the anilino side chain, researchers aim to fine-tune the drug's interaction with its target and improve its pharmacological profile. nzic.org.nznih.gov

Exploring New Therapeutic Applications: Recent studies have investigated the potential of amsacrine in novel contexts. For example, high-throughput screening identified amsacrine as a candidate for reducing scarring after glaucoma filtration surgery. nih.gov

Investigating Resistance Mechanisms: Understanding how cancer cells develop resistance to amsacrine, often through alterations in topoisomerase II or the expression of drug efflux pumps, is crucial for designing more effective therapeutic strategies. nih.gov

Probing Bacterial Topoisomerases: Interestingly, amsacrine has also been shown to inhibit bacterial type I topoisomerase (TopA), suggesting a potential avenue for the development of new antibacterial agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31N3O10S B1667260 Amsacrine gluconate CAS No. 80277-07-2

Properties

CAS No.

80277-07-2

Molecular Formula

C27H31N3O10S

Molecular Weight

589.6 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C21H19N3O3S.C6H12O7/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-13,24H,1-2H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1

InChI Key

XXNAQBNJPZNRSZ-IFWQJVLJSA-N

SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amsacrine gluconate

Origin of Product

United States

Molecular Mechanisms of Amsacrine Gluconate Action

DNA Intercalation Dynamics and Specificity

Amsacrine (B1665488) was initially designed as a DNA-binding agent, and its planar acridine (B1665455) ring system facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.govnih.gov This interaction is a crucial component of its mechanism, primarily serving to anchor the drug to the DNA, thereby increasing its local concentration and facilitating its interaction with topoisomerase II. nih.govresearchgate.netnih.gov However, the strength of DNA binding alone does not directly correlate with the drug's ultimate cytotoxic potency. nih.govresearchgate.net

The sequence selectivity of amsacrine binding to DNA is subtle and appears to be context-dependent. Unlike some of its derivatives, such as amsacrine-4-carboxamides which show a strong preference for GC-rich regions, amsacrine itself does not exhibit such pronounced selectivity in simple DNA binding assays like DNase I footprinting. nih.govacs.org In these experiments, amsacrine failed to produce a clear footprint, suggesting its binding is not sufficiently specific or strong to protect the DNA from enzymatic cleavage in this context. nih.gov

However, when acting as a topoisomerase II poison, a distinct base preference emerges at the site of drug-induced DNA cleavage. Research on topoisomerase II-mediated cleavage sites in the presence of amsacrine reveals a strong preference for an adenine (B156593) (A) residue at the 5' terminus of the DNA strand break. nih.govoup.com This indicates that while general intercalation may not be highly sequence-selective, the specific interaction within the ternary complex of amsacrine, DNA, and topoisomerase II is governed by local base sequences at the cleavage site. nih.govnih.gov This DNA-binding specificity is considered a vital determinant for the recognition and stabilization of the topoisomerase-DNA cleavable complex. nih.gov

The insertion of the planar acridine ring of amsacrine between DNA base pairs inevitably causes significant structural distortion of the double helix. patsnap.com This intercalation disrupts the normal helical structure, leading to an unwinding of the DNA. This distortion can be quantified by measuring the helix unwinding angle. While specific unwinding angle values for amsacrine gluconate are part of broader studies on its analogues, the process of intercalation by definition lengthens and unwinds the DNA helix to accommodate the drug molecule. patsnap.com This structural alteration is a key feature of intercalating agents and interferes with the normal function of enzymes and proteins that interact with DNA, contributing to the disruption of processes like replication and transcription. patsnap.com

The interaction between amsacrine and DNA has been quantified using various biophysical techniques. These studies reveal that amsacrine forms a relatively weak intercalation complex compared to some of its more potent derivatives. The binding affinity is often expressed by the association constant (Ka) or the dissociation constant (Kd).

Kinetic studies have measured the dissociation time constants for amsacrine from DNA to be in the range of less than 1 to 6 milliseconds. The biomolecular association rate constant is greater than 10⁶ M⁻¹s⁻¹. One study noted that a derivative, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide, had a 16-fold higher association constant for calf thymus DNA than amsacrine itself. nih.gov Given the derivative's Ka of 2.1 x 10⁶ M⁻¹, the Ka for amsacrine can be estimated to be approximately 1.3 x 10⁵ M⁻¹. nih.gov

Quantitative DNA Binding Parameters for Amsacrine
ParameterValueTechnique/Source
Estimated Association Constant (Ka)~1.3 x 105 M-1Calculation based on analogue data nih.gov
Association Rate Constant (kon)> 106 M-1s-1Surfactant Sequestration [5 from initial search]
Dissociation Time Constants (τ)< 1 to 6 msSurfactant Sequestration [5 from initial search]

Topoisomerase II Poisoning by this compound

The primary mechanism for amsacrine's cytotoxic effect is its function as a "poison" for DNA topoisomerase II, an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation. nih.govpatsnap.comnih.gov Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then re-ligating the break. patsnap.com Amsacrine interferes with this catalytic cycle. patsnap.comnih.gov

Amsacrine exerts its effect not by inhibiting the DNA cleavage step of the topoisomerase II catalytic cycle, but by stabilizing the intermediate state known as the "cleavable complex". patsnap.com In this complex, the enzyme is covalently linked to the 5' ends of the broken DNA. nih.gov Amsacrine intercalates into the DNA at or near the cleavage site and interacts with the enzyme, trapping this transient complex and preventing its resolution. nih.govpatsnap.com

Structure-activity relationship studies have demonstrated that the specificity and activity of amsacrine as a topoisomerase II poison are largely determined by its 4'-anilino side chain (the "headgroup"), which is thought to interact directly with the enzyme. nih.govresearchgate.netnih.gov The DNA intercalation by the acridine ring, while necessary, primarily serves to increase the affinity of the entire molecule for the enzyme-DNA complex, effectively anchoring the headgroup in a position where it can optimally interact with topoisomerase II. nih.govresearchgate.netnih.gov The non-intercalative headgroup alone can enhance DNA cleavage, but with a much lower affinity (approximately 100-fold less). nih.govresearchgate.net

The stabilization of the cleavable complex by amsacrine effectively inhibits the final and critical step of the topoisomerase II catalytic cycle: the re-ligation of the double-strand break. nih.govpatsnap.com By preventing the enzyme from resealing the DNA break it has created, amsacrine converts topoisomerase II from an essential enzyme into a DNA-damaging agent that generates permanent, protein-linked double-strand breaks. patsnap.comnih.gov The accumulation of these unrepaired DNA double-strand breaks is highly cytotoxic, triggering downstream cellular responses that ultimately lead to programmed cell death (apoptosis). patsnap.com It is this increase in stable, cleaved DNA complexes, caused primarily by the decrease in the rate of ligation, that is the hallmark of amsacrine's action as a topoisomerase II poison. nih.gov

Differential Interactions with Topoisomerase IIα and Topoisomerase IIβ Isoforms

Amsacrine functions as a topoisomerase II poison, targeting the two human isoforms, topoisomerase IIα and topoisomerase IIβ. nih.govmdpi.com In vitro studies have demonstrated that amsacrine displays similar activity against both isoforms. nih.gov The drug enhances DNA cleavage mediated by both topoisomerase IIα and topoisomerase IIβ approximately 7- to 8-fold compared to control reactions. nih.gov

Despite the comparable in vitro activity, some evidence suggests that the topoisomerase IIβ isoform may be the more critical target for the cytotoxic actions of amsacrine in cells. nih.gov The interaction is highly specific to the drug's structure. For instance, the methoxy (B1213986) group's position on the anilino ring is crucial. Amsacrine, or m-AMSA, has this group at the 3' position, which is believed to enhance interactions with the enzyme. researchgate.net In contrast, its isomer o-AMSA, with the methoxy group at the 2' position, shows almost no ability to poison either enzyme isoform, even though it is a stronger DNA intercalator. wikipedia.orgnih.govacs.org This highlights that DNA intercalation alone is not sufficient for poisoning topoisomerase II; the specific interaction of the side chain with the enzyme is paramount. wikipedia.orgnih.gov

Research indicates that the pendant anilino ring of amsacrine interacts directly with topoisomerase II, while the acridine portion is primarily responsible for the DNA interaction. researchgate.net The activity and specificity of amsacrine as a topoisomerase II poison are largely determined by the headgroup, with DNA intercalation serving mainly to increase the drug's affinity for the topoisomerase II-DNA complex. nih.govacs.org

Table 1: Comparative Activity of Amsacrine Isomers on Topoisomerase II Isoforms An interactive table summarizing the differential effects of Amsacrine (m-AMSA) and its isomer (o-AMSA) on the activity of human topoisomerase IIα and topoisomerase IIβ.

Compound Methoxy Group Position Effect on Topoisomerase IIα Effect on Topoisomerase IIβ Primary Interaction
Amsacrine (m-AMSA) 3' ~7-8 fold enhancement of DNA cleavage nih.gov ~7-8 fold enhancement of DNA cleavage nih.gov Poisons enzyme by stabilizing the cleavable complex. nih.gov

| o-AMSA | 2' | Abrogated function; almost no poisoning activity. nih.gov | Abrogated function; almost no poisoning activity. nih.gov | Stronger DNA intercalator but does not effectively poison the enzyme. wikipedia.orgnih.gov |

Induction of Topoisomerase II-Mediated DNA Double-Strand Breaks

A primary mechanism of amsacrine's cytotoxicity is its function as a topoisomerase II "poison". nih.govmdpi.com Topoisomerase II enzymes play a vital role in managing DNA tangles and supercoils by creating transient, enzyme-linked double-strand breaks (DSBs) to allow another DNA segment to pass through, before re-ligating the break. patsnap.com Amsacrine interferes with this process by intercalating into DNA and stabilizing the "cleavable complex," which is the transient intermediate state where topoisomerase II is covalently bound to the broken ends of the DNA. patsnap.comnih.gov

By stabilizing this complex, amsacrine inhibits the re-ligation step of the enzyme's catalytic cycle. patsnap.comnih.gov This action transforms topoisomerase II from a vital enzyme into a DNA-damaging agent, leading to a significant accumulation of permanent, protein-linked DNA double-strand breaks. drugbank.comnih.govpatsnap.com The presence of these breaks triggers cellular DNA damage responses, which, if the damage is too extensive to be repaired, ultimately results in apoptosis, or programmed cell death. patsnap.com The cytotoxicity of amsacrine is most pronounced during the S phase of the cell cycle, a period when topoisomerase II levels are at their peak to manage the demands of DNA replication. drugbank.com

Interaction with Bacterial Topoisomerase I (TopA)

In addition to its well-documented effects on eukaryotic topoisomerase II, amsacrine has been shown to inhibit the structurally distinct bacterial type I topoisomerase (TopA). nih.govnih.gov This is particularly significant in mycobacteria, such as Mycobacterium tuberculosis, where TopA is the sole and essential type I topoisomerase, making it a valuable target for potential antibacterial therapies. nih.govnih.govfrontiersin.org Amsacrine's ability to inhibit both eukaryotic type II and bacterial type I topoisomerases underscores its complex pharmacology, though modifications to the amsacrine structure can enhance its selectivity for the mycobacterial enzyme. nih.govresearchgate.net

Mechanism of Mycobacterial TopA Inhibition by this compound

The mechanism by which amsacrine inhibits mycobacterial TopA involves a dual interaction, similar in principle to its action on topoisomerase II but with distinct molecular players. frontiersin.orgnih.gov The planar aminoacridine ring of amsacrine intercalates with the bacterial DNA. nih.gov However, the key interaction for enzyme inhibition is believed to occur between the sulfonamide side chain of amsacrine and the mycobacterial TopA enzyme itself. frontiersin.orgnih.gov

Studies on M. smegmatis TopA (MsTopA), which is highly homologous to the M. tuberculosis enzyme, suggest that amsacrine inhibits the enzyme's activity by preventing the formation of the enzyme-DNA complex. nih.gov This mode of action differs from its role as a topoisomerase II poison, where it stabilizes a pre-formed complex. Here, it appears to act earlier in the process, reducing the enzyme's ability to bind to its DNA substrate to initiate the relaxation of supercoils. nih.gov

Impact on Bacterial Chromosome Replication and Cell Cycle Dynamics

The inhibition of TopA by amsacrine has significant consequences for bacterial physiology, particularly chromosome replication and cell cycle progression. nih.govnih.gov In mycobacteria, TopA is crucial for managing the topological stress that arises during DNA replication. nih.gov By inhibiting TopA, amsacrine induces disturbances in the bacterial cell cycle. nih.govnih.gov

Time-lapse fluorescence microscopy studies in M. smegmatis using a DnaN-EGFP fusion (a marker for the replisome) have provided detailed insights into these effects. nih.govnih.gov Treatment with amsacrine and its derivatives was found to:

Increase the number of replisomes (DnaN-EGFP complexes) within the cells. nih.govnih.gov

Prolong the lifetime of the replisome, indicating a longer duration for chromosome replication. nih.gov

These findings suggest that the inhibition of TopA activity directly impairs chromosome replication, likely by affecting the global supercoiling of the chromosome. nih.gov The observed replication defects are a direct consequence of targeting the essential TopA enzyme, leading to a disruption of normal cell cycle dynamics. nih.gov

Table 2: Effect of Amsacrine on Mycobacterial Cell Cycle Dynamics An interactive data table detailing the observed effects of Amsacrine on key parameters of the mycobacterial cell cycle.

Parameter Observation upon Amsacrine Treatment Implication Reference
Number of Replisomes Increased number of DnaN-EGFP foci per cell. Disturbance of the cell cycle and potential re-initiation of DNA replication. nih.govnih.gov
Chromosome Replication Time Prolonged lifetime of the DnaN-EGFP complex. The process of DNA replication is slowed down or stalled. nih.gov

Exploration of Non-Canonical Molecular Targets

While topoisomerases are the canonical targets of amsacrine, research has begun to uncover other molecular interactions. A notable example of a non-canonical target has been identified in the bacterium Staphylococcus aureus. In this organism, amsacrine was found to inhibit DltB, an integral membrane protein that is a key component of the teichoic acid D-alanylation machinery. nih.gov

The D-alanylation of teichoic acids is a process that modifies the bacterial cell envelope, and it has been implicated in virulence and resistance to certain antimicrobial peptides. nih.gov The inhibition of DltB by amsacrine sensitizes S. aureus to aminoglycoside antibiotics and cationic antimicrobial peptides. This finding was significant because DltB is not essential for bacterial survival in standard laboratory conditions, demonstrating that amsacrine can inhibit targets involved in physiologically important pathways beyond those required for basic viability. nih.gov Mutations in the DltB protein that confer resistance to amsacrine suggest the drug binds to a conserved region of the protein that is important for its catalytic function. nih.gov

Cellular Responses and Consequences of Amsacrine Gluconate Exposure

Cell Cycle Perturbations and Arrest

Amsacrine (B1665488) gluconate's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient covalent complex between topoisomerase II and DNA, amsacrine gluconate leads to the accumulation of protein-linked DNA double-strand breaks. nih.govmdpi.com This DNA damage triggers a robust cellular response, activating cell cycle checkpoints to halt progression and allow for DNA repair. Failure to repair this damage ultimately pushes the cell towards apoptosis.

S-Phase and G2-Phase Arrest Mechanisms

Exposure to this compound predominantly causes cells to arrest in the S-phase (synthesis phase) and G2-phase of the cell cycle. The DNA damage induced by the drug activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase pathway. nih.govnih.gov ATR, a key sensor of single-stranded DNA that forms at stalled replication forks, initiates a signaling cascade to halt cell cycle progression. nih.gov

In the S-phase, activated ATR phosphorylates and activates the checkpoint kinase 1 (Chk1). nih.gov Chk1, in turn, targets the Cdc25A phosphatase for degradation. nih.gov The degradation of Cdc25A prevents the activation of cyclin-dependent kinase 2 (Cdk2), a key driver of S-phase progression, thus leading to an S-phase arrest. nih.gov This provides the cell with an opportunity to repair the DNA damage before continuing replication.

As cells with unresolved DNA damage attempt to transition from S to G2 phase, the G2-phase checkpoint is also activated. This checkpoint is similarly mediated by the ATR-Chk1 pathway. nih.govnih.gov Activated Chk1 phosphorylates and inactivates the Cdc25C phosphatase, which is responsible for activating the Cdk1/Cyclin B1 complex that drives entry into mitosis. nih.gov The inhibition of Cdk1/Cyclin B1 activity prevents the cell from entering mitosis with damaged DNA, resulting in a G2-phase arrest. nih.govresearchgate.net

Characterization of DNA Replication Delay and Fork Stalling

This compound's interference with topoisomerase II directly impacts the progression of DNA replication forks. The stabilization of the topoisomerase II-DNA cleavage complex creates physical barriers on the DNA template, leading to the stalling of the replication machinery. nih.govembopress.org This stalling is characterized by a significant delay in the rate of DNA synthesis. nih.gov

When a replication fork encounters an amsacrine-induced topoisomerase II-DNA adduct, the replicative helicase may continue to unwind the DNA ahead of the stalled polymerase, generating stretches of single-stranded DNA (ssDNA). nih.gov This ssDNA is rapidly coated by Replication Protein A (RPA), which serves as a platform for the recruitment of checkpoint proteins, including ATR, initiating the S-phase checkpoint response. nih.govresearchgate.net

The stalled replication forks are surprisingly stable structures, and their integrity is actively maintained by checkpoint proteins to prevent their collapse into more severe DNA lesions, such as double-strand breaks from sources other than topoisomerase II. nih.gov However, prolonged stalling can lead to the eventual collapse of the replication fork, a highly cytotoxic event that further contributes to the lethal effects of this compound. embopress.org

Programmed Cell Death Pathways Induced by this compound

When the DNA damage induced by this compound is overwhelming and cannot be repaired, the cell activates programmed cell death pathways, primarily apoptosis, to eliminate itself in a controlled manner.

Apoptosis Induction and Executioner Caspase Activation (Caspase-3, Caspase-9)

This compound is a potent inducer of apoptosis. The accumulation of DNA damage and the subsequent cell cycle arrest trigger the intrinsic pathway of apoptosis. A key event in this pathway is the activation of initiator caspases, such as caspase-9. researchgate.netnih.gov The activation of caspase-9 is often a result of the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov

Once activated, caspase-9 cleaves and activates effector caspases, most notably caspase-3. researchgate.netnih.gov Caspase-3 is the primary executioner caspase that orchestrates the dismantling of the cell by cleaving a wide range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.govmdpi.com Studies have shown a significant increase in the activity of both caspase-9 and caspase-3 in cells treated with amsacrine. researchgate.net

Key Caspases Activated by this compound

CaspaseRoleActivation Mechanism
Caspase-9Initiator CaspaseActivated by the apoptosome complex following mitochondrial cytochrome c release.
Caspase-3Executioner CaspaseActivated by initiator caspases like Caspase-9; cleaves cellular substrates to execute apoptosis.

Mitochondrial Membrane Potential Depolarization

A critical event in the amsacrine-induced apoptotic pathway is the disruption of mitochondrial integrity, characterized by the depolarization of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov The ΔΨm is essential for mitochondrial function, including ATP synthesis. Its loss is a point of no return for the cell, committing it to apoptosis.

Exposure to this compound leads to a time-dependent decrease in ΔΨm. nih.gov This depolarization is thought to be a consequence of the opening of the mitochondrial permeability transition pore (mPTP), a large, non-selective channel in the inner mitochondrial membrane. The opening of the mPTP leads to the uncoupling of the respiratory chain and the influx of solutes into the mitochondrial matrix, causing swelling and the eventual rupture of the outer mitochondrial membrane. This rupture allows for the release of pro-apoptotic factors, such as cytochrome c, into the cytosol, which then triggers the activation of the caspase cascade. nih.gov

Modulation of Anti-Apoptotic Protein Expression (e.g., MCL1 Down-regulation)

The balance between pro- and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of a cell's susceptibility to apoptosis. This compound has been shown to modulate the expression of these proteins, tipping the balance in favor of cell death. A key target in this process is the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). nih.govoncotarget.comnih.govyoutube.com

MCL-1 is a short-lived protein whose stability is tightly regulated. oncotarget.comnih.gov Amsacrine treatment leads to a significant down-regulation of MCL-1 protein levels. nih.gov This occurs through the inhibition of the pro-survival signaling pathways, such as the PI3K/Akt and MEK/ERK pathways, which normally promote the stability of MCL-1. nih.gov By inhibiting these pathways, amsacrine facilitates the degradation of MCL-1 via the proteasome. nih.govoncotarget.com The reduction in MCL-1 levels releases pro-apoptotic proteins that were sequestered by MCL-1, allowing them to activate the apoptotic cascade. nih.gov

This compound's Effect on MCL-1 Regulation

Regulatory PathwayEffect of this compoundConsequence
PI3K/Akt PathwayInhibitionDecreased MCL-1 stability
MEK/ERK PathwayInhibitionDecreased MCL-1 stability
Proteasomal DegradationEnhancedIncreased turnover of MCL-1 protein

Intracellular Calcium Flux and Associated Signaling Pathways (e.g., ERK Inactivation, AKT Degradation)

Exposure to this compound triggers a significant increase in intracellular calcium levels ([Ca2+]i). nih.gov This elevation in cytoplasmic calcium is a critical event that initiates a cascade of downstream signaling pathways, profoundly impacting cell survival and proliferation. One of the key consequences of this calcium influx is the inactivation of the Extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov

The ERK pathway is a central regulator of cell growth and survival, and its inactivation is a pivotal step in amsacrine-induced apoptosis. nih.gov Amsacrine-induced ERK dephosphorylation has been observed in various cancer cell lines. nih.gov This inactivation disrupts the normal phosphorylation of downstream targets. For instance, the inactivation of ERK prevents the phosphorylation of Myeloid cell leukemia 1 (MCL1), a pro-survival B-cell lymphoma 2 (BCL2) family protein. nih.gov This lack of phosphorylation destabilizes MCL1, marking it for degradation. nih.gov

In parallel with ERK inactivation, this compound also leads to the downregulation and degradation of the protein kinase B (AKT), another crucial pro-survival signaling molecule. nih.gov The AKT pathway is known to suppress apoptosis and promote cell cycle progression. nih.gov Amsacrine-induced AKT degradation further contributes to the destabilization of MCL1 by promoting the activity of Glycogen synthase kinase 3 beta (GSK3β), which facilitates MCL1 degradation. nih.gov The combined effect of ERK inactivation and AKT degradation, therefore, leads to a significant reduction in the levels of the anti-apoptotic protein MCL1, tipping the cellular balance towards apoptosis. nih.gov

Genomic Instability and DNA Damage Response

This compound is a potent inducer of genomic instability, primarily through its action as a topoisomerase II inhibitor and a DNA intercalating agent. These dual mechanisms of action lead to the formation of various forms of DNA damage, triggering a cellular DNA damage response.

Formation of Chromosomal Aberrations and Micronuclei

Exposure to amsacrine results in significant chromosomal damage. Studies have consistently demonstrated that amsacrine induces a variety of chromosomal aberrations in both cultured cells and in vivo models. nih.gov The observed aberrations primarily include chromatid gaps, chromatid exchanges, and the formation of acentric chromosome fragments. nih.gov In some cases, particularly after prolonged exposure, cells can exhibit extensively damaged or pulverized chromosomes. nih.gov

The formation of micronuclei is another hallmark of amsacrine-induced genomic instability. Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis. Research has shown a dose-dependent increase in the formation of micronuclei in cells treated with amsacrine. nih.govresearchgate.net These micronuclei are predominantly composed of acentric fragments, indicating that they arise from DNA breakage rather than whole chromosome mis-segregation. nih.gov The presence of these chromosomal aberrations and micronuclei is a direct consequence of the DNA damage inflicted by amsacrine and is closely linked to its cytotoxic effects. nih.gov

Table 1: Chromosomal Aberrations Induced by Amsacrine

Cell TypeType of Aberration ObservedReference
L1210 murine leukemia cellsChromatid gaps, chromatid exchanges, acentric fragments nih.gov
HeLa cellsChromatid gaps, chromatid exchanges, acentric fragments nih.gov
Neonatal lymphocytesCREST-negative micronuclei (from acentric fragments) nih.gov
CD-1 mouse bone marrowMicronuclei researchgate.net

Induction of Sister Chromatid Exchanges

Amsacrine is a potent inducer of sister chromatid exchanges (SCEs). nih.govnih.gov SCEs are the result of the reciprocal exchange of DNA between sister chromatids and are considered a sensitive indicator of genotoxic exposure and recombinational DNA repair.

Studies in various cell systems have demonstrated a significant increase in the frequency of SCEs following amsacrine treatment. In cultured Chinese hamster ovary (CHO) cells, amsacrine has been shown to more than double the rate of SCEs without the need for metabolic activation. nih.gov Similarly, an increased frequency of SCEs has been observed in cultured human lymphocytes exposed to amsacrine. nih.gov This induction of SCEs is a direct consequence of the DNA lesions created by amsacrine, which necessitate repair through homologous recombination pathways. The genotoxicity of amsacrine, as evidenced by SCE induction, is a key aspect of its cellular activity. nih.gov

Table 2: Induction of Sister Chromatid Exchanges by Amsacrine

Cell SystemObservationReference
Chinese hamster ovary cellsMore than twofold increase in SCE rate nih.gov
Human lymphocytes in vitroIncreased frequency of SCEs nih.gov

DNA Repair Pathway Interference and Enhanced DNA Damage Accumulation

Amsacrine's primary mechanism of action involves the trapping of topoisomerase II-DNA covalent complexes, which leads to the formation of protein-linked DNA double-strand breaks. nih.gov This direct DNA damage overwhelms the cell's DNA repair capacity. While amsacrine itself does not directly inhibit DNA repair enzymes, the sheer volume and nature of the DNA lesions it creates can effectively interfere with the normal functioning of DNA repair pathways.

The cell's response to these lesions involves the activation of DNA damage repair (DDR) systems. However, the continuous presence of amsacrine and the persistent generation of new DNA breaks can lead to an accumulation of DNA damage that outstrips the cell's repair capabilities. This enhanced accumulation of DNA damage is a critical factor in the cytotoxicity of amsacrine. The failure to properly repair these lesions can lead to the formation of chromosomal aberrations, micronuclei, and ultimately, apoptosis. The interaction of amsacrine with DNA repair processes is also suggested by findings that combined treatments of amsacrine with other DNA damaging agents can result in a less than additive effect on SCE induction, implying that the processes leading to SCEs by these agents are not entirely independent. nih.gov

Impact on Chromatin Structure and Remodeling

The interaction of amsacrine with DNA and topoisomerase II has significant implications for chromatin structure and remodeling. As a DNA intercalator, amsacrine inserts itself between base pairs, which can locally distort the DNA double helix. nih.gov This distortion can affect the binding of proteins that rely on specific DNA conformations, including transcription factors and chromatin-remodeling complexes.

Furthermore, topoisomerase II, the primary target of amsacrine, plays a crucial role in managing DNA topology, which is essential for maintaining proper chromatin structure during processes like replication and transcription. By trapping topoisomerase II in a covalent complex with DNA, amsacrine introduces topological stress and physical breaks in the DNA, which necessitates a response from chromatin remodeling factors. Chromatin remodelers are involved in the DNA damage response by making damaged DNA accessible to repair machinery. mdpi.com The widespread DNA damage induced by amsacrine likely recruits these remodeling complexes to numerous sites across the genome, leading to significant alterations in local and global chromatin architecture. While direct studies on amsacrine-induced histone modifications are limited, it is known that histone modifications are critical for regulating chromatin structure and gene expression, and are often altered in response to DNA damage. nih.govnih.gov

Gene Expression and Proteomic Profiling

The cellular perturbations induced by this compound extend to significant alterations in gene expression and the cellular proteome. These changes are a direct consequence of the DNA damage and signaling pathway disruptions caused by the compound.

Research has shown that amsacrine can preferentially alter the expression of specific genes, particularly those involved in cell growth and regulation. A notable example is the c-myc oncogene. In MCF-7 human breast tumor cells, treatment with amsacrine led to a rapid and concentration-dependent decline in the steady-state mRNA levels of c-myc. nih.gov This downregulation of c-myc expression coincided with the inhibition of cell growth, suggesting a direct link between the alteration of this key regulatory gene and the cytotoxic effects of amsacrine. nih.gov Furthermore, transcriptionally active regions of the genome, such as those containing the c-myc and c-fos oncogenes, were found to be more susceptible to amsacrine-induced DNA strand breaks compared to transcriptionally silent regions or the bulk DNA. nih.gov This suggests that the open chromatin state of active genes may render them more accessible and vulnerable to the damaging effects of amsacrine.

While comprehensive proteomic profiling studies specifically investigating the effects of this compound are not extensively available in the public domain, the known mechanisms of action of amsacrine suggest that significant changes in the proteome would occur. The downregulation of genes like c-myc would lead to a corresponding decrease in their protein products. Moreover, the activation of apoptotic pathways would result in the cleavage and activation of caspases and other effector proteins. The degradation of key survival proteins like MCL1 and AKT, as discussed previously, are clear examples of proteomic alterations. nih.gov Future proteomic studies would be invaluable in providing a more global understanding of the protein expression changes that underpin the cellular response to this compound.

Mitochondrial Biology and Oxidative Stress

The influence of amsacrine extends beyond the nucleus, affecting cellular organelles critical for energy metabolism and redox balance, such as the mitochondria.

Direct, detailed assessments of amsacrine's effect on the components of the mitochondrial electron transport chain and oxygen consumption rates are not as well-documented as for some other therapeutic compounds. mdpi.comresearchgate.netnih.gov However, there is evidence of indirect effects and interactions that are relevant to mitochondrial biology. Amsacrine is known to be metabolized by the enzyme myeloperoxidase, which is abundant in neutrophils. nih.gov This oxidative metabolism is a direct enzymatic interaction that could indirectly impact cellular bioenergetics. nih.gov Furthermore, clinical observations have noted instances of cardiotoxicity associated with amsacrine, a phenomenon often linked with mitochondrial dysfunction, though the precise mechanism in this context remains unknown. nih.gov

Amsacrine exposure can disrupt the delicate redox homeostasis of the cell through the generation of reactive oxygen species (ROS). A direct mechanism for this involves its metabolism by the haem enzyme myeloperoxidase. nih.gov Studies have found that this enzyme oxidizes amsacrine to its quinone diimine form, a reaction in which a semiquinone imine free radical is a probable intermediate. nih.gov Free radicals are highly reactive molecules that contribute to oxidative stress. mdpi.commdpi.com

The production of these reactive intermediates can overwhelm the cell's antioxidant defenses, leading to an imbalance. nih.govnih.gov Additionally, the transcriptional down-regulation of the c-myc oncogene by amsacrine may also intersect with redox biology, as deregulated MYC itself has been linked to the generation of ROS and replication stress. nih.govresearchgate.netmdpi.com Thus, amsacrine can contribute to oxidative stress both directly through its metabolic activation and potentially indirectly through its modulation of oncogenic signaling pathways.

Analysis of Mitochondrial Dynamics and Biogenesis Perturbations

The cellular response to this compound extends to the intricate processes of mitochondrial dynamics and biogenesis. These processes are fundamental for maintaining a healthy mitochondrial population, ensuring cellular energy demands are met and managing cellular stress. Perturbations in these pathways can have profound consequences for cell fate, often leading to apoptosis or other forms of cell death.

Mitochondrial Dynamics: Fission and Fusion

Mitochondria are not static organelles; they exist in a dynamic network that is constantly remodeled through the opposing processes of fission (division) and fusion (merging). This balance is critical for mitochondrial quality control, allowing for the removal of damaged components and the distribution of essential materials throughout the mitochondrial network.

Mitochondrial Fission: This process is primarily mediated by the dynamin-related protein 1 (Drp1), which is recruited from the cytosol to the outer mitochondrial membrane to constrict and divide the mitochondrion. While direct studies quantifying the effect of this compound on Drp1 expression and activity are limited, the observed mitochondrial fragmentation preceding apoptosis in response to various cellular stressors suggests a potential role for Drp1 activation. For instance, in other models of chemotherapy-induced cardiotoxicity, upregulation of Drp1 has been linked to increased mitochondrial fission and subsequent cell death.

Mitochondrial Fusion: This process is governed by mitofusins (Mfn1 and Mfn2) on the outer mitochondrial membrane and optic atrophy 1 (OPA1) on the inner mitochondrial membrane. Fusion allows for the mixing of mitochondrial contents, which can compensate for functional defects and maintain mitochondrial integrity. Research has shown that a decrease in mitochondrial fusion proteins is associated with mitochondrial dysfunction.

While specific quantitative data on the direct impact of this compound on these key proteins is not extensively available in public literature, the observed loss of mitochondrial membrane potential is a known trigger for the inhibition of OPA1 processing, which in turn inhibits fusion and can lead to mitochondrial fragmentation.

The table below summarizes the key proteins involved in mitochondrial dynamics and their potential perturbation in response to cellular stress, which may be analogous to the effects of this compound exposure.

Process Key Proteins Function Potential Perturbation by Cellular Stress
Fission Drp1 (Dynamin-related protein 1)Constricts and divides mitochondria.Upregulation/Activation
Fis1 (Fission 1 protein)Mitochondrial outer membrane receptor for Drp1.Upregulation
Fusion Mfn1, Mfn2 (Mitofusin 1 and 2)Mediate outer mitochondrial membrane fusion.Downregulation
OPA1 (Optic atrophy 1)Mediates inner mitochondrial membrane fusion.Downregulation/Inactivation

Mitochondrial Biogenesis

Mitochondrial biogenesis is the process by which new mitochondria are formed. It is a critical cellular response to increased energy demand or to replace damaged organelles. This process is tightly regulated by a cascade of transcription factors.

Key Regulators of Mitochondrial Biogenesis:

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): Often referred to as the master regulator of mitochondrial biogenesis, PGC-1α co-activates nuclear respiratory factors.

NRF1 and NRF2 (Nuclear Respiratory Factor 1 and 2): These transcription factors activate the expression of nuclear genes encoding mitochondrial proteins.

TFAM (Mitochondrial Transcription Factor A): Activated by NRFs, TFAM translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA).

Currently, there is a lack of direct research findings detailing the specific effects of this compound on the expression levels of PGC-1α, NRF1, and TFAM. However, the profound cellular stress induced by amsacrine, including DNA damage and apoptosis induction, suggests that the pathways governing mitochondrial biogenesis are likely to be significantly impacted. It is plausible that in response to amsacrine-induced mitochondrial damage, there might be an initial compensatory attempt to upregulate biogenesis, which may ultimately fail, leading to cellular demise.

The table below outlines the primary regulators of mitochondrial biogenesis and their established roles.

Regulator Function
PGC-1α Master regulator; co-activates NRFs.
NRF1 Activates transcription of nuclear-encoded mitochondrial proteins.
NRF2 Activates transcription of nuclear-encoded mitochondrial proteins.
TFAM Promotes replication and transcription of mitochondrial DNA.

Mechanisms of Cellular Resistance and Sensitization to Amsacrine Gluconate

Topoisomerase II Alterations and Mutations

As an inhibitor of topoisomerase II, amsacrine's effectiveness is intrinsically linked to the structure and expression of this enzyme. patsnap.com Alterations in the topoisomerase II enzyme are a primary mechanism of acquired resistance to amsacrine (B1665488).

One of the most well-documented mechanisms of amsacrine resistance is the emergence of mutations in the gene encoding topoisomerase II. These mutations can alter the enzyme's structure, thereby reducing its affinity for the drug or affecting its catalytic cycle, rendering it less susceptible to amsacrine's inhibitory action.

A seminal example of this is found in the human leukemia cell line HL-60/AMSA, which exhibits a 50- to 100-fold increase in resistance to the cytotoxic effects of amsacrine compared to its parent HL-60 cell line. nih.govnih.gov Detailed molecular analysis of this resistant cell line identified a single base change in the topoisomerase II gene. nih.gov This point mutation is directly associated with the drug-resistant phenotype of the topoisomerase II enzyme expressed by these cells. nih.gov The topoisomerase II purified from the HL-60/AMSA cells was found to be resistant to amsacrine, confirming that the altered enzyme is a key contributor to cellular resistance. nih.gov

Further research using yeast models has identified specific amino acid substitutions that confer amsacrine resistance. These studies provide insight into the structural requirements for drug-enzyme interaction. Additionally, structural modifications such as the truncation of the enzyme have been shown to induce resistance. A carboxyl-terminal truncation mutant, Top2(1-1166), which is missing the final 263 amino acids of the wild-type enzyme, was found to confer amsacrine resistance. nih.gov The findings from these studies indicate that diverse structural changes, from single point mutations to large deletions, can fundamentally alter the enzyme's response to amsacrine. nih.gov

Table 1: Examples of Topoisomerase II Modifications Conferring Amsacrine Resistance

Modification Type Specific Alteration Model System Reference
Point Mutation Single base change in TOP2 gene Human Leukemia (HL-60/AMSA) nih.gov
Amino Acid Substitution L475A/L480P Yeast (Saccharomyces cerevisiae) nih.gov
Amino Acid Substitution L475A/R476G Yeast (Saccharomyces cerevisiae) nih.gov
Amino Acid Substitution A642G Yeast (Saccharomyces cerevisiae) nih.gov

The sheer quantity of topoisomerase II enzyme within the cell is a critical determinant of sensitivity to amsacrine. patsnap.com Since the enzyme is the direct target of the drug, a reduction in its expression level can lead to a resistant phenotype. Cells with lower levels of topoisomerase II present fewer targets for amsacrine to poison, thus requiring higher drug concentrations to achieve a cytotoxic effect. The cytotoxicity of amsacrine is known to be greatest during the S phase of the cell cycle, a period when topoisomerase levels are at their peak, underscoring the correlation between enzyme abundance and drug efficacy. drugbank.com

Drug Transport and Efflux Systems

The intracellular concentration of amsacrine is a key factor in its ability to kill cancer cells. This concentration is governed by a balance between drug uptake and drug efflux. Resistance can develop through alterations in the transport proteins that control this balance. patsnap.com

A major mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters. sigmaaldrich.cnnih.gov These membrane proteins function as energy-dependent efflux pumps, actively expelling a wide variety of substrates, including many chemotherapeutic agents, from the cell's interior. sigmaaldrich.cnnih.gov This action reduces the intracellular drug concentration to sub-lethal levels, preventing the drug from reaching its target. sigmaaldrich.cn

Several ABC transporters are implicated in clinical multidrug resistance, including:

P-glycoprotein (P-gp, MDR1, or ABCB1) sigmaaldrich.cnnih.gov

Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1) sigmaaldrich.cnnih.gov

Breast Cancer Resistance Protein (BCRP or ABCG2) sigmaaldrich.cnnih.gov

The overexpression of these transporters is a common mechanism by which cancer cells develop resistance to amsacrine and other cytotoxic agents. patsnap.com By actively pumping amsacrine out of the cell, these transporters prevent the drug from accumulating and stabilizing the topoisomerase II-DNA covalent complex, thereby conferring resistance. patsnap.comnih.gov

In addition to increased efflux, resistance to amsacrine can also arise from decreased influx, or altered cellular uptake. patsnap.comnih.gov If the drug cannot efficiently enter the cancer cell, it cannot reach its intracellular target. The mechanisms governing amsacrine uptake are less characterized than efflux systems, but alterations in these processes represent a potential pathway for resistance. patsnap.com Studies have indicated that some forms of resistance may involve a reduction in the nuclear concentration of the drug, which could be a consequence of either reduced uptake into the cell or impaired transport into the nucleus. nih.gov This ultimately results in a lower concentration of amsacrine at the site of topoisomerase II activity, diminishing its therapeutic effect. nih.govnih.gov

Enhanced DNA Damage Repair Capabilities

The primary mechanism by which amsacrine kills cancer cells is through the stabilization of the topoisomerase II-DNA complex, which leads to the formation of persistent double-strand DNA breaks. patsnap.comnih.gov These breaks are highly toxic to the cell and trigger apoptosis. patsnap.com Consequently, the cell's ability to repair this specific type of DNA damage is a crucial factor in determining its sensitivity to amsacrine.

Cancer cells that possess enhanced DNA damage repair (DDR) capabilities can more effectively counteract the cytotoxic effects of the drug. patsnap.com By efficiently repairing the double-strand breaks before they can trigger cell death, these cells can survive treatment. This enhanced repair capacity can arise from the upregulation of various DNA repair pathways. While the specific pathways most critical for repairing amsacrine-induced damage are a subject of ongoing research, the general principle holds that an increased ability to mend DNA breaks serves as a significant mechanism of resistance, directly opposing the drug's mode of action. patsnap.com

Activation of Specific DNA Repair Pathways in Resistant Cells

Cellular resistance to amsacrine, a topoisomerase II inhibitor, can be intricately linked to the upregulation of specific DNA repair pathways. Amsacrine functions by trapping topoisomerase II in a covalent complex with DNA, leading to the formation of protein-linked DNA double-strand breaks (DSBs). The proficient repair of these DSBs is a critical determinant of cell survival and, consequently, resistance. While direct and extensive research specifically detailing the activation of DNA repair pathways in amsacrine-resistant cells is limited in the provided search results, the general understanding of resistance to topoisomerase II inhibitors points towards the crucial involvement of pathways that handle DSBs.

The two primary pathways for repairing DSBs in mammalian cells are non-homologous end joining (NHEJ) and homologous recombination (HR). nih.govfrontiersin.org NHEJ is an error-prone pathway that directly ligates broken DNA ends and is active throughout the cell cycle. nih.gov In the context of topoisomerase II poisons, NHEJ plays a role in repairing the DNA damage induced by these agents. nih.gov Studies in model organisms have shown that genes required for NHEJ are important for cell survival after exposure to topoisomerase II inhibitors like etoposide (B1684455) and, to a lesser extent, amsacrine (mAMSA). nih.gov Deletion of genes essential for NHEJ has been found to increase cellular sensitivity to mAMSA, suggesting that a functional NHEJ pathway contributes to the repair of amsacrine-induced DNA damage and thus to cellular tolerance. nih.gov

Homologous recombination, on the other hand, is a high-fidelity repair mechanism that uses a sister chromatid as a template and is predominantly active in the S and G2 phases of the cell cycle. frontiersin.orgnih.gov While the direct upregulation of HR in response to amsacrine is not explicitly detailed in the available literature, the proficiency of the HR pathway is a known major factor in resistance to chemotherapy that induces DSBs. frontiersin.org It is plausible that cancer cells with enhanced HR capacity would exhibit increased resistance to amsacrine due to their improved ability to repair the induced DSBs without introducing mutations.

Impact on DNA Damage Tolerance Mechanisms

Beyond direct repair, cells can employ DNA damage tolerance (DDT) mechanisms to bypass lesions that block the replication fork, thereby avoiding cell death. A key DDT pathway is translesion synthesis (TLS), which utilizes specialized, low-fidelity DNA polymerases to replicate across damaged DNA. nih.govnih.gov This process, while allowing for the completion of replication, is inherently mutagenic and can contribute to the acquisition of drug resistance mutations. nih.govnih.gov

The specific role of TLS in amsacrine resistance is not well-documented in the provided search results. However, the general principle of TLS in chemoresistance is that it allows cancer cells to tolerate DNA damage induced by chemotherapeutic agents. nih.gov It is conceivable that in the face of amsacrine-induced DNA damage, an upregulation or altered activity of TLS polymerases could contribute to cell survival. This would allow the replication machinery to bypass the sites of amsacrine-induced DNA lesions, preventing the collapse of replication forks and subsequent cell death. The error-prone nature of TLS could also facilitate the evolution of resistance by increasing the mutation rate, potentially leading to alterations in topoisomerase II or other factors that confer resistance. nih.gov

Structure Activity Relationships Sar and Rational Design of Amsacrine Gluconate Analogues

Synthetic Methodologies for Novel Amsacrine (B1665488) and Related Derivatives

The synthesis of novel amsacrine analogues involves multi-step chemical processes designed to modify either the acridine (B1665455) core or the anilino side chain. A common synthetic route to create amsacrine derivatives begins with the reaction of 2-chlorobenzoic acid with a corresponding aniline (B41778) in the presence of copper powder, which yields a diphenylamine (B1679370) derivative. nih.gov Subsequent treatment with phosphoryl chloride (POCl₃) affords a 9-chloroacridine (B74977) intermediate. nih.gov This intermediate can then be reacted with a substituted aniline, such as 2-methoxy-4-nitroaniline, followed by a reduction step to produce the final amino derivatives. nih.gov

Other methodologies have been employed to explore the structural requirements for activity. For instance, researchers have replaced the acridine moiety with an analogous 2-oxo-2H-pyrano[2,3-b]quinoline system to probe the importance of the tricyclic core. nih.govsci-hub.se Additionally, pyrido-amsacrine analogues have been synthesized, which have demonstrated tighter DNA-binding properties compared to the parent compounds. nih.gov These varied synthetic approaches allow for systematic modifications across the molecule, enabling a thorough investigation of the SAR.

Functional Contributions of the Acridine Moiety in DNA Intercalation

The planar, tricyclic acridine ring is the foundational component responsible for the DNA-intercalating properties of amsacrine. nih.govpatsnap.com This aromatic system inserts itself between the base pairs of the DNA double helix, a mechanism shared by other acridine-based drugs. patsnap.comwiserpub.com This intercalation acts as a crucial DNA anchor, which serves to increase the local concentration of the drug at its target site—the DNA-topoisomerase II complex. nih.govresearchgate.netacs.org The binding affinity is significant, with studies showing a preference for A-T base pairs. drugbank.comhres.ca

Role of the Sulfonamide Side Chain in Topoisomerase Interaction and Selectivity

While the acridine moiety anchors the drug to DNA, the 4'-amino-methanesulfon-m-anisidide side chain (also referred to as the head group) is largely responsible for the specific interactions with the topoisomerase enzyme, leading to the "poisoning" of the enzyme-DNA complex. nih.govresearchgate.netnih.gov This interaction stabilizes the transient DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks. patsnap.com The importance of this side chain is so significant that its activity and specificity are considered to be largely embodied within this head group. nih.govacs.org

Research has shown that even minor modifications to this side chain can have profound effects on activity and selectivity:

Substituent Position: The position of the methoxy (B1213986) group on the anilino ring is critical. Amsacrine (m-AMSA) has a methoxy group at the 3'-position, which is believed to restrict the rotation of the head group into a favorable orientation for enzyme interaction. nih.govresearchgate.net Its isomer, o-AMSA, which has the methoxy group at the 2'-position, is functionally inactive, likely due to increased rotational freedom that impairs productive interactions within the ternary complex. nih.govresearchgate.netnih.gov

1'-Substituent: The methanesulfonamide (B31651) group at the 1'-position is a critical element for topoisomerase II inhibition and cytotoxicity. nih.govnih.gov

Enzyme Selectivity: Modifications to the sulfonamide portion can alter target selectivity. In studies involving mycobacterial topoisomerase I (TopA), replacing the methyl group on the sulfonamide with certain substituted phenyl groups maintained or enhanced inhibitory activity against the bacterial enzyme, demonstrating that this part of the molecule can be tuned to achieve target specificity. nih.gov

Direct Interaction: Evidence for direct interaction between the side chain and the enzyme comes from experiments where molecules that mimic the anilino side chain can inhibit the action of amsacrine, presumably by competing for the same binding site on topoisomerase II. nih.gov In silico and biochemical studies have identified specific amino acid residues within the topoisomerase enzyme (such as Phe138, Asp111, and Ile141 in M. tuberculosis TopA) that likely interact with the sulfonamide side chain. nih.gov

Elucidation of Key Pharmacophoric Features for Optimal Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For amsacrine and its analogues that function as topoisomerase II poisons, the key pharmacophoric features can be distilled from extensive SAR studies. nih.govresearchgate.net

The essential features for potent activity are:

A Planar Aromatic System: A flat, electron-rich tricyclic system, exemplified by the acridine ring, is required for efficient DNA intercalation. nih.govnih.gov This feature acts as the anchor.

An Enzyme-Interacting Side Chain: A side chain, typically the anilino-methanesulfonamide group, is necessary for interacting with and poisoning the topoisomerase II enzyme. nih.govnih.gov

Specific Substituent Geometry: The precise placement of substituents on the side chain is crucial. The 3'-methoxy group on the anilino ring is a key feature that positively affects drug function by ensuring a favorable conformation for enzyme binding. nih.govresearchgate.netacs.org

A Topoisomerase-Binding Element: The 1'-methanesulfonamide substituent on the anilino ring is a critical element that governs the interaction with topoisomerase II. nih.gov

Pharmacophoric FeatureStructural ComponentPrimary FunctionReference
DNA IntercalatorPlanar Acridine RingAnchors the molecule to DNA via intercalation, increasing affinity for the Topo II-DNA complex. nih.govresearchgate.netpatsnap.com
Enzyme Interaction MoietyAnilino Side Chain ("Head Group")Interacts directly with topoisomerase II, stabilizing the cleavable complex. nih.govnih.govnih.gov
Conformational Lock3'-Methoxy GroupRestricts side chain rotation to a favorable orientation for optimal enzyme interaction. nih.govresearchgate.net
Poisoning Element1'-Methanesulfonamide GroupContributes positively to drug efficacy and is critical for inhibiting topoisomerase II. nih.govnih.gov

Design Strategies for Novel Amsacrine Derivatives with Improved Potency or Target Specificity

The SAR data provides a roadmap for the rational design of new amsacrine derivatives. The goal is to create molecules with improved therapeutic profiles, such as greater potency against cancer cells, selectivity for tumor-specific enzyme isoforms, or activity against drug-resistant cell lines.

Key design strategies include:

Side Chain Modification for Selectivity: A primary strategy involves altering the anilino side chain to enhance selectivity for different topoisomerase enzymes. For example, derivatives have been synthesized that show increased inhibitory activity and selectivity for mycobacterial topoisomerase I, highlighting the potential to develop analogues as targeted antibacterial agents. nih.gov

Modulating DNA Affinity: The acridine core can be modified to tune DNA binding affinity. The synthesis of pyrido-amsacrine analogues resulted in compounds that were tighter DNA-binding ligands than their corresponding amsacrine counterparts, which could potentially translate to altered biological activity. nih.gov

Altering the Mechanism of Action: A more sophisticated strategy involves making significant structural changes to shift the drug's primary mechanism. A notable example is the development of N-[2-(dimethylamino)-ethyl]acridine-4-carboxamide (DACA). By removing the anilino side chain responsible for poisoning topoisomerase II and replacing it with a different side chain, DACA was designed to function more as a catalytic inhibitor of the enzyme rather than a poison. nih.gov This changes the drug's cellular consequences from primarily inducing DNA damage to inhibiting the segregation of chromosomes during cell division. nih.gov

Overcoming Resistance: Computer simulations and biochemical testing are used to design analogues that might overcome resistance. By understanding how resistant forms of topoisomerase II differ in their interaction with amsacrine, new derivatives can be designed with altered side chains or substituents to restore binding affinity and cytotoxic effects. nih.govresearchgate.net

Summary of Structure-Activity Relationship Findings
ModificationExampleResultConclusionReference
Replacement of Acridine MoietyAcridine → 2-oxo-2H-pyrano[2,3-b]quinolineDrastic reduction in DNA intercalation and anticancer activity.The acridine ring is essential for DNA binding and overall activity. nih.govsci-hub.se
Shift of Methoxy Group on Side Chain3'-OCH₃ (m-AMSA) → 2'-OCH₃ (o-AMSA)Abrogation of drug function and topoisomerase II poisoning.The 3'-position of the methoxy group is critical for optimal activity. nih.govresearchgate.netnih.gov
Detachment of Side ChainTesting of isolated anilino head groupRetained ability to enhance DNA cleavage, but with ~100-fold lower affinity.The side chain is responsible for enzyme interaction, while the acridine acts as an anchor to increase potency. nih.govresearchgate.net
Modification of Sulfonamide Group-SO₂CH₃ → -SO₂-Phenyl derivatives (XC-1 to XC-4)Retained or enhanced inhibitory activity against mycobacterial TopA with increased selectivity.The sulfonamide group can be modified to tune target selectivity. nih.gov

In Vitro and Preclinical Research Models for Amsacrine Gluconate Studies

Mammalian Cell Line Models in Mechanistic Research

Mammalian cell lines are foundational tools for investigating the molecular pharmacology of amsacrine (B1665488), allowing for detailed studies into its mechanism of action, determinants of sensitivity, and pathways of resistance across different cancer types.

Hematological Malignancy Cell Lines (e.g., U937, L1210, Novikoff)

Cell lines derived from leukemias and lymphomas have been instrumental in characterizing the activity of amsacrine, reflecting its clinical use primarily in hematological cancers. nih.gov

U937 (Human Histiocytic Lymphoma): The U937 cell line has been used in comparative cytotoxicity studies. Research comparing amsacrine to its analogue, CI-921, found that the sensitivity of the U937 line to amsacrine was intermediate between that of the L1210 and P388 murine leukemia lines. researchgate.net

L1210 (Mouse Lymphocytic Leukemia): The L1210 cell line is highly sensitive to amsacrine. researchgate.net Studies have demonstrated that cytotoxicity in L1210 cells is linked to the cell cycle, with drug-induced DNA breaks and cell death being most significant during the S-phase. who.int In a comparative study, the sensitivity of various mouse cell lines to amsacrine was, in decreasing order: L1210 > P388 > LLAK > LLTC, which mirrored observations from in vivo models. researchgate.net

Novikoff (Rat Hepatoma): While specific in vitro studies using amsacrine on the Novikoff hepatoma cell line were not prominently found in the reviewed literature, clinical research has evaluated amsacrine in patients with hepatoma, indicating its investigation against liver-related cancers. nih.gov

Table 1: Comparative Cytotoxicity of Amsacrine in Hematological Cell Lines This table presents a summary of findings on the relative sensitivity of different hematological cancer cell lines to amsacrine based on descriptive comparisons from research literature.

Cell Line Organism Cancer Type Relative Amsacrine Sensitivity Citation
L1210 Mouse Lymphocytic Leukemia High researchgate.net
P388 Mouse Lymphocytic Leukemia Intermediate (Less than L1210) researchgate.net
U937 Human Histiocytic Lymphoma Intermediate (Less than L1210) researchgate.net

Solid Tumor Cell Lines (e.g., MCF-7, HCT116)

Although amsacrine has shown limited activity against solid tumors in clinical settings, cell lines from these cancers are valuable for mechanistic studies.

MCF-7 (Human Breast Adenocarcinoma): In the MCF-7 cell line, amsacrine induces protein-associated DNA strand breaks, which is consistent with its role as a topoisomerase II inhibitor. nih.gov Research has shown that amsacrine can cause more significant damage in specific genomic regions, such as those containing the c-myc and c-fos oncogenes, compared to bulk DNA. nih.gov Furthermore, at concentrations that inhibited growth by 70-80%, amsacrine treatment led to a rapid decrease in the steady-state mRNA levels of the c-myc oncogene to about 10-15% of control levels within a few hours. nih.gov

HCT116 (Human Colon Carcinoma): Studies involving HCT-116 xenografts in mice have been used for comparative efficacy research. In one such study, amsacrine (m-AMSA) demonstrated lower cytotoxicity against HCT-116 tumors compared to the marine-derived compound neoamphimedine. nih.gov Related research on the HCT-8 colon cell line showed that amsacrine's cytotoxicity could be inhibited by molecules that mimic its anilino side chain, suggesting these molecules compete for binding to topoisomerase II. nih.gov

Genetically Modified and Isogenic Cell Lines for Pathway Dissection

The development of drug-resistant cell lines has been crucial for dissecting the molecular pathways of resistance to amsacrine. These models are often created by exposing a parental, drug-sensitive cell line to progressively higher concentrations of the drug over time.

Amsacrine-Resistant Leukemia Lines (HL-60/AMSA): An amsacrine-resistant subline of the HL-60 human leukemia cell line, designated HL-60/AMSA, was developed that exhibited 100-fold greater resistance to the drug than the parental line. researchgate.net This resistance was attributed to an altered form of topoisomerase II. researchgate.net Purified topoisomerase II from the resistant HL-60/AMSA cells was less sensitive to amsacrine's effects in vitro compared to the enzyme from the parental HL-60 cells. researchgate.net The resistant cells also showed cross-resistance to other topoisomerase II-reactive intercalating agents like anthracyclines. researchgate.net

Pathway Dissection via Point Mutations: Further molecular analysis of independently selected amsacrine-resistant human myeloid leukemia cell lines (HL-60/AMSA and KBM-3/AMSA) identified an identical point mutation in the human TOP2 gene. nih.gov This mutation resulted in the substitution of arginine with lysine (B10760008) at position 486 of the topoisomerase II enzyme, providing strong evidence that this specific residue is critically involved in the drug-enzyme interaction and that an alteration at this site is a key mechanism of drug resistance. nih.gov

Normal Cell Models for Comparative Cellular Response Studies (e.g., human lymphocytes)

To understand the broader cellular effects of amsacrine beyond cancer cells, normal, non-malignant cells are used as comparators. Human peripheral blood lymphocytes are a standard model for this purpose.

In vitro studies on normal human lymphocytes exposed to various concentrations of amsacrine revealed significant cytogenetic effects. nih.gov Treatment led to a dose-dependent increase in chromosomal aberrations, with the percentage of aberrant cells ranging from 8% to 100%. nih.gov Similarly, the frequency of sister chromatid exchanges (SCEs) increased from 1.5 times the normal rate at the lowest concentration (0.005 µg/ml) to 12 times the normal rate at a higher concentration (0.25 µg/ml). nih.gov These studies also demonstrated that amsacrine inhibited both DNA and RNA synthesis in lymphocytes without significantly affecting protein synthesis. nih.gov

Table 2: Cytogenetic Effects of Amsacrine on Normal Human Lymphocytes In Vitro Data extracted from in vitro studies on the impact of amsacrine (m-AMSA) on chromosomal morphology.

Amsacrine Concentration (µg/ml) Increase in Sister Chromatid Exchanges (SCEs) Percentage of Cells with Chromosomal Aberrations Citation
0.005 1.5x Normal 8% nih.gov
0.25 12x Normal Up to 100% (at higher concentrations) nih.gov

Microbial and Lower Eukaryotic Models for Fundamental Investigations

Microbial systems offer simplified, genetically tractable platforms to investigate fundamental drug-enzyme interactions, including those involving non-eukaryotic orthologs of drug targets.

Bacterial Systems for Topoisomerase I Studies (e.g., Mycobacterium smegmatis)

While amsacrine is known as a eukaryotic topoisomerase II inhibitor, research has shown it also inhibits the structurally distinct bacterial type I topoisomerase (TopA). frontiersin.orgnih.gov Mycobacterium smegmatis, a non-pathogenic, fast-growing relative of Mycobacterium tuberculosis, serves as a key model organism for these studies.

Research has demonstrated that amsacrine and its derivatives can inhibit the DNA relaxation activity of M. smegmatis TopA in vitro. frontiersin.orgnih.gov This inhibition of the essential TopA enzyme impairs the growth of M. smegmatis. frontiersin.org Using time-lapse fluorescence microscopy with a DnaN-EGFP fusion protein (which marks the DNA replication fork), studies showed that treatment with amsacrine derivatives disturbed chromosome replication, leading to an increase in the number of replication forks and a prolongation of the cell cycle. frontiersin.orgnih.gov These findings highlight a secondary mechanism for amsacrine and suggest that its scaffold could be used to develop new classes of antibacterial drugs targeting bacterial topoisomerases. frontiersin.orgnih.gov

Yeast and Fungal Models for Genetic and Mutagenicity Studies (e.g., Saccharomyces cerevisiae, Neurospora crassa)

Yeast and fungal models are instrumental in fundamental genetic and mutagenicity research due to their rapid growth, well-characterized genomes, and the conservation of key cellular processes with higher eukaryotes, including DNA repair and cell cycle control. nih.govnih.gov These organisms offer a cost-effective and efficient platform for initial screening of the genetic toxicity of chemical compounds.

Saccharomyces cerevisiae

The budding yeast Saccharomyces cerevisiae has been a cornerstone model organism for investigating the mutagenic and recombinogenic potential of anticancer drugs, including amsacrine and its analogues. nih.govnih.gov Studies have utilized this model to explore various genetic endpoints, such as point mutations, mitochondrial 'petite' mutations (indicating damage to mitochondrial DNA), and mitotic recombination.

Research has shown that while amsacrine itself did not induce mitochondrial 'petite' mutations in the D5 strain of S. cerevisiae, it proved to be an effective mitotic recombinogen, an agent that stimulates genetic recombination between homologous chromosomes during mitosis. who.int In other studies, amsacrine was observed to directly cause mitotic crossing-over and other genetic events. nih.gov Furthermore, certain analogues of amsacrine have been found to cause 'petite' mutations, highlighting how structural modifications to the parent compound can alter its specific mutagenic activity. nih.govcapes.gov.br The genotoxic effects observed in yeast, such as cytotoxicity and mutagenicity, are thought to be mediated through the drug's interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and organization. nih.gov

Model OrganismAssay TypeGenetic EndpointAmsacrine Gluconate FindingReference
Saccharomyces cerevisiaeMitotic RecombinationMitotic Crossing-overInduces mitotic crossing-over and other genetic events. nih.gov
Saccharomyces cerevisiae (Strain D5)Mitochondrial Mutagenesis'Petite' MutationDid not induce 'petite' mutations. who.int
Saccharomyces cerevisiaeMutagenicity of Analogues'Petite' MutationSome analogues induce 'petite' mutations. nih.govcapes.gov.br

Neurospora crassa

The filamentous fungus Neurospora crassa is another classic model organism for genetics and mutation research. nih.gov Its haploid life cycle simplifies the detection of recessive mutations. Despite its utility in genetic toxicology, studies evaluating amsacrine in this model have shown a lack of mutagenic activity. Comprehensive reviews and specific studies have reported that amsacrine does not induce either forward or reverse mutations in the ad-3A gene of N. crassa. who.int This suggests a degree of specificity in the mutagenic profile of amsacrine across different model systems.

Model OrganismAssay TypeGenetic EndpointThis compound FindingReference
Neurospora crassaGene MutationForward/Reverse MutationDid not induce mutations. who.int

Invertebrate Models for Genotoxicity Assessment (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, serves as a sophisticated in vivo model for genotoxicity assessment. It bridges the gap between single-celled organisms and mammalian models, possessing complex biological systems, including metabolic pathways that can activate or deactivate genotoxic compounds, with approximately 75% of human disease-related genes having a functional ortholog in the fly. wikipedia.org

The primary tool for this assessment in Drosophila is the Somatic Mutation and Recombination Test (SMART). wikipedia.orgnih.gov This assay detects the loss of heterozygosity in somatic cells of the fly, which can result from various genetic events including point mutations, deletions, and, importantly, mitotic recombination. wikipedia.org Larvae heterozygous for specific recessive marker genes, typically affecting the wings or eyes, are exposed to the test compound. If the compound is genotoxic, it can induce mutations or recombination in the developing imaginal disc cells, leading to the formation of observable mutant spots or clones on the wings or eyes of the adult fly. nih.govlongdom.org

The evaluation of amsacrine using a Drosophila melanogaster recombination test (the white/white-coral assay) yielded results that were classified as inconclusive. who.int This outcome indicates that under the specific conditions of the test performed, a clear positive or negative genotoxic effect could not be established.

Model OrganismAssay TypeGenetic EndpointThis compound FindingReference
Drosophila melanogasterSomatic Mutation and Recombination Test (SMART)Genetic Crossing-over / RecombinationInconclusive. who.int

Advanced In Vitro Co-culture and 3D Models for Complex Biological Systems

Traditional two-dimensional (2D) cell culture monolayers have been foundational in cancer research but are increasingly recognized for their limitations in recapitulating the complex environment of a solid tumor. To bridge the gap between in vitro assays and in vivo conditions, advanced models such as three-dimensional (3D) spheroids and co-culture systems are utilized. nih.govfrontiersin.org

3D spheroid models involve growing cancer cells in conditions that promote their aggregation into spherical structures. These models better mimic several key features of in vivo tumors, including the establishment of nutrient and oxygen gradients, the presence of quiescent cells in the core, and cell-cell interactions that influence signaling and survival. nih.govresearchgate.net These factors are known to contribute significantly to the development of drug resistance, a major challenge in cancer therapy. nih.govnih.gov

Co-culture models add another layer of complexity by incorporating different cell types found within the tumor microenvironment (TME), such as cancer-associated fibroblasts (CAFs), endothelial cells, and immune cells. frontiersin.orgoncotarget.com The crosstalk between cancer cells and these stromal cells is critical in promoting tumor progression, metastasis, and resistance to chemotherapeutic agents. oncotarget.com For instance, co-culturing cancer cells with fibroblasts can significantly alter drug response. frontiersin.org

These advanced models are particularly relevant for evaluating compounds like amsacrine, where acquired resistance is a known clinical issue. By mimicking the protective niche of the TME, 3D and co-culture systems provide a more accurate platform to study the mechanisms of resistance and to screen for combination therapies that might overcome it. oncotarget.comnih.gov While these models are widely used to test various chemotherapeutics, specific published research detailing the evaluation of this compound in 3D spheroid or complex co-culture systems was not identified in the conducted search. The application of these advanced platforms represents a logical next step in the preclinical evaluation of amsacrine and its next-generation analogues.

Advanced Analytical and Methodological Approaches in Amsacrine Gluconate Research

Spectroscopic and Biophysical Techniques for Drug-DNA/Protein Interactions

Amsacrine's interaction with its primary cellular target, DNA, has been extensively studied using a suite of spectroscopic and biophysical methods. These techniques provide detailed insights into the nature of the binding, the conformational changes induced in the DNA, and the kinetics of the interaction.

UV-Visible and Fluorescence Spectroscopy for Intercalation and Binding Analysis

UV-Visible spectroscopy is a fundamental tool for investigating the binding of amsacrine (B1665488) to DNA. The interaction typically results in a hypochromic effect (a decrease in molar absorptivity) and a bathochromic shift (a red shift in the maximum absorption wavelength) of the amsacrine chromophore. These spectral changes are characteristic of the intercalation of the planar acridine (B1665455) ring of amsacrine between the DNA base pairs. Such studies have been used to determine the binding constant (K) of the amsacrine-DNA complex, which provides a measure of the binding affinity. For instance, studies with calf thymus DNA have shown a binding constant indicative of a moderate binding affinity.

Fluorescence spectroscopy offers another sensitive method to probe amsacrine-DNA interactions. A common approach is the ethidium (B1194527) bromide (EtBr) displacement assay. Ethidium bromide is a fluorescent dye that intercalates into DNA and exhibits a significant increase in fluorescence intensity upon binding. When a competing intercalator like amsacrine is introduced, it displaces the bound EtBr, leading to a quenching (decrease) of the fluorescence. This quenching can be used to determine the binding affinity of amsacrine. Studies have shown that amsacrine can effectively quench the fluorescence of DNA-bound ethidium, not by physically displacing it, but by a possible electron-transfer mechanism between the intercalated drug and the excited state of ethidium. nih.gov This phenomenon has been linked to the electron donor properties of the substituents on the anilino ring of amsacrine derivatives. nih.gov

Table 1: Spectroscopic Analysis of Amsacrine-DNA Interaction

TechniqueObservationInterpretationFinding
UV-Visible Spectroscopy Hypochromic and Bathochromic shiftsIntercalation of the acridine ring into the DNA double helix.Characterizes the binding mode and allows for the calculation of the binding constant.
Fluorescence Spectroscopy (Ethidium Bromide Displacement) Quenching of ethidium bromide fluorescenceCompetitive binding or electron transfer between amsacrine and ethidium bromide.Provides information on the binding affinity and mechanism of interaction.

Circular Dichroism for DNA Conformational Changes

Circular dichroism (CD) spectroscopy is a powerful technique for studying changes in the secondary structure of macromolecules like DNA upon ligand binding. The B-form DNA, the most common physiological form, has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. The intercalation of amsacrine into the DNA helix induces significant perturbations in the DNA structure, which are reflected as changes in the CD spectrum. These changes can provide information about the degree of unwinding of the DNA helix and other conformational adjustments. For instance, studies have demonstrated that the binding of amsacrine to calf thymus DNA leads to distinct alterations in the CD spectrum, confirming an intercalative binding mode and providing insights into the resulting conformational changes of the DNA.

Viscometry and Gel Electrophoresis for DNA Unwinding and Cleavage Assays

The intercalation of amsacrine into the DNA double helix causes a local unwinding of the helix, leading to an increase in the length and rigidity of the DNA molecule. Viscometry is a classical technique used to measure these changes. An increase in the viscosity of a DNA solution upon the addition of a compound is a strong indication of an intercalative binding mode. Viscometric titrations with covalently closed circular DNA have been employed to determine the helix unwinding angles induced by amsacrine and its analogues. nih.gov

Gel electrophoresis is another indispensable tool, particularly for studying the effects of amsacrine on DNA topology and its role as a topoisomerase II poison. Amsacrine stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has introduced a double-strand break in the DNA. This leads to the accumulation of linear DNA from supercoiled plasmid DNA, which can be readily visualized and quantified on an agarose (B213101) gel. nih.gov DNA cleavage assays using gel electrophoresis are routinely used to assess the potency of amsacrine and its derivatives in poisoning topoisomerase II. nih.gov Competition experiments within these assays, using other intercalators like acridine and ethidium bromide, have further solidified the importance of DNA intercalation for the activity of amsacrine. nih.gov

Surface Plasmon Resonance for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. While specific SPR studies focusing solely on "Amsacrine gluconate" are not extensively documented in publicly available literature, the principles of SPR are highly applicable and have been used to study the kinetics and thermodynamics of DNA interactions with amsacrine and its analogues. nih.govnih.govnih.gov In a typical SPR experiment to study drug-DNA interactions, a DNA oligonucleotide is immobilized on a sensor chip, and a solution containing the drug is flowed over the surface. The binding of the drug to the DNA results in a change in the refractive index at the sensor surface, which is detected as a response signal.

This technique can provide valuable quantitative data on the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. Furthermore, by performing experiments at different temperatures, the thermodynamic parameters of the interaction, such as the change in enthalpy (ΔH) and entropy (ΔS), can be determined. nih.gov For example, kinetic studies on amsacrine analogues using stopped-flow spectrophotometry, a technique that complements SPR, have revealed dissociation time constants in the millisecond range and biomolecular association rate constants greater than 10^6 M⁻¹s⁻¹. nih.gov Thermodynamic investigations have revealed that the interaction of m-AMSA with DNA is an enthalpy-driven process, in contrast to its biologically inactive o-AMSA isomer, which binds through an entropy-driven process. nih.gov

High-Throughput Screening and Omics Technologies

The quest for novel anticancer agents with improved efficacy and reduced side effects has driven the adoption of high-throughput and high-content screening technologies in amsacrine research. These platforms enable the rapid evaluation of large compound libraries and provide deep insights into the cellular responses to drug treatment.

High-Content Imaging for Multiparametric Cellular Phenotyping

High-content imaging (HCI), also known as high-content screening (HCS), combines automated fluorescence microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in individual cells. This powerful technology allows for a detailed, multiparametric profiling of cellular responses to drug treatment. While specific HCI studies on "this compound" are emerging, the application of this technology to cancer cell lines treated with various compounds provides a clear framework for its use in amsacrine research. nih.govnih.govresearchgate.net

The "Cell Painting" assay is a prominent HCI method that uses a cocktail of fluorescent dyes to label different cellular compartments, such as the nucleus, cytoplasm, mitochondria, and cytoskeleton. nih.gov By analyzing the changes in the morphology and intensity of these labeled structures, a detailed "phenotypic fingerprint" of the drug's effect can be generated. This approach can be used to:

Identify novel bioactive compounds: By screening libraries of amsacrine analogues and observing their phenotypic effects.

Elucidate mechanisms of action: By comparing the phenotypic profile of amsacrine to that of compounds with known mechanisms.

Characterize drug resistance: By comparing the phenotypic responses of sensitive and resistant cell lines to amsacrine treatment.

Assess cytotoxicity and other cellular effects: By quantifying parameters such as cell number, nuclear condensation (apoptosis), mitochondrial membrane potential, and cytoskeletal integrity. researchgate.net

For example, HCI has been used to screen small molecules and identify those that selectively modulate cancer cell phenotypes. nih.gov In the context of amsacrine, HCI could be employed to quantify its effects on cell cycle progression, DNA damage response, and the induction of apoptosis in a high-throughput manner, providing a comprehensive understanding of its cellular pharmacology. nih.gov

Proteomics for Protein Expression and Interaction Networks

Proteomics, the large-scale study of proteins, provides a powerful lens through which to view the cellular response to this compound. By quantifying changes in protein expression and mapping protein-protein interactions, researchers can identify key pathways and networks perturbed by the drug.

Treatment of cancer cells with amsacrine induces significant alterations in the proteome. For instance, in U937 cells, amsacrine treatment leads to the downregulation of the anti-apoptotic protein M-cell leukemia 1 (MCL1) by decreasing its stability. medchemexpress.com Concurrently, it can induce the degradation of the protein kinase B (AKT) and the inactivation of extracellular signal-regulated kinase (ERK). medchemexpress.com These changes are part of a broader cascade of events that includes the activation of key executioner proteins in apoptosis, such as caspase-9 and caspase-3. medchemexpress.com The primary molecular target of amsacrine is the nuclear enzyme topoisomerase II, and proteomic techniques can be employed to study the specific interactions within the ternary complex formed by the drug, the enzyme, and DNA. nih.gov

An integrated analysis combining proteomics and transcriptomics can reveal discrepancies and convergences in gene expression, offering deeper insights into post-transcriptional regulation and the ultimate protein-level consequences of drug action. nih.gov Such studies have shown that in some cancers, protein expression profiles can uncover disease characteristics not apparent from mRNA data alone. nih.gov

Table 1: Reported Protein Expression Changes in Response to Amsacrine This table is interactive. You can sort and filter the data.

Protein Change in Expression/Activity Cellular Role Reference
MCL1 Downregulation Anti-apoptotic medchemexpress.com
AKT Degradation Cell survival, proliferation medchemexpress.com
ERK Inactivation Signal transduction, cell growth medchemexpress.com
Caspase-9 Activation Apoptosis initiation medchemexpress.com
Caspase-3 Activation Apoptosis execution medchemexpress.com

| Topoisomerase II | Inhibition/Trapping | DNA metabolism, replication | nih.gov |

Metabolomics for Cellular Metabolic Perturbations

Metabolomics enables the comprehensive profiling of small-molecule metabolites within a biological system, offering a direct functional readout of cellular status. nih.gov While extensive metabolomic studies focused specifically on this compound are not widely documented, research on its analogues and other topoisomerase II inhibitors provides a framework for understanding its likely metabolic impact.

The cytotoxicity of certain amsacrine analogues has been shown to be dependent on the availability of glucose, suggesting a critical link to energy metabolism and a potential vulnerability in cancer cells with altered metabolic wiring. nih.gov This reliance on glucose points toward perturbations in central carbon metabolism. Research on other chemotherapeutic agents like paclitaxel (B517696) and etoposide (B1684455) using untargeted metabolomics has revealed significant dysregulation of metabolites involved in key pathways. flinders.edu.au These include amino acids such as L-arginine and L-phenylalanine, nucleotides like guanosine (B1672433) and ADP, and intermediates of the urea (B33335) and citric acid cycles. flinders.edu.au Given amsacrine's role as a DNA intercalator and topoisomerase II inhibitor, it is plausible that it induces similar perturbations, particularly in nucleotide metabolism and pathways supporting anabolic growth. nih.gov

Future metabolomic studies using stable isotope tracers could precisely map the metabolic fate of nutrients in amsacrine-treated cells, revealing how the drug rewires biochemical pathways to exert its cytotoxic effects. nih.gov

Table 2: Potential Metabolic Pathways Affected by this compound This table is interactive. You can sort and filter the data.

Metabolic Pathway Potential Effect Rationale / Evidence from Analogous Drugs Reference
Glycolysis Altered flux Cytotoxicity of analogues is glucose-dependent. nih.gov
Nucleotide Metabolism Dysregulation DNA damage response often impacts nucleotide pools. Etoposide affects guanosine, ADP, etc. flinders.edu.au
Amino Acid Metabolism Dysregulation Other chemotherapeutics alter levels of arginine, proline, and aspartate. flinders.edu.au
Citric Acid (TCA) Cycle Altered flux Perturbations in energy demand can impact the TCA cycle. flinders.edu.au

| Urea Cycle | Altered flux | Linked to amino acid metabolism, which can be affected by chemotherapy. | flinders.edu.au |

Epigenomic Profiling (e.g., DNA Methylation, Histone Modifications)

Epigenetic mechanisms, including DNA methylation and post-translational modifications of histone proteins, are crucial for regulating gene expression without altering the DNA sequence itself. nih.gov These modifications can be influenced by therapeutic agents, particularly those that interact with DNA and associated nuclear enzymes.

While direct epigenomic profiling studies on amsacrine are limited, its mechanism of action strongly suggests a potential impact on the epigenetic landscape. By intercalating into DNA and trapping topoisomerase II, amsacrine alters DNA topology and could interfere with the processes of DNA methylation and the reading, writing, or erasing of histone marks. nih.gov Histone modifications such as H3K4me3 (associated with active promoters), H3K27ac (active enhancers), and H3K27me3 (repressive mark) are key determinants of transcriptional states. nih.govnih.gov The activity of histone-modifying enzymes can be linked to cellular metabolism, creating a feedback loop between metabolic state and transcriptional programming. nih.gov For example, antipsychotic drugs have been shown to selectively alter histone marks like H3K4me3 and H3K27ac in a region-specific manner. nih.gov Investigating whether amsacrine induces similar changes could reveal novel mechanisms of its action and resistance.

Future research employing techniques like ChIP-seq for histone modifications and bisulfite sequencing for DNA methylation could elucidate the specific epigenetic consequences of amsacrine treatment, potentially identifying biomarkers of drug response or new therapeutic targets.

Table 3: Key Histone Modifications and Their General Functions This table is interactive. You can sort and filter the data.

Histone Modification General Function in Gene Regulation Potential Relevance for Amsacrine Research Reference
H3K4me3 Generally associated with active gene promoters. Could be altered at genes involved in DNA damage response or apoptosis following treatment. nih.gov
H3K27ac Marks active enhancers and promoters. Changes could indicate altered transcriptional programs in response to drug-induced stress. nih.govnih.gov
H3K9ac Generally associated with transcriptional activation. Its levels may change at genes regulating cell cycle or survival. nih.gov
H3K36me3 Associated with transcribed gene bodies, involved in elongation. Could be affected by the disruption of DNA topology during transcription. nih.gov

| H3K27me3 | A repressive mark associated with silenced genes. | Changes could lead to the silencing or reactivation of key cancer-related genes. | nih.gov |

Computational and In Silico Modeling

Computational modeling has become an essential tool in modern drug discovery and development, allowing for the simulation and prediction of molecular interactions and activities. These in silico methods accelerate research by prioritizing experimental work and providing mechanistic insights that are difficult to obtain through laboratory methods alone.

Molecular Docking and Dynamics Simulations of Drug-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as amsacrine, and its protein target. semanticscholar.org Docking predicts the preferred orientation and binding affinity of a molecule to a target, while MD simulations provide a dynamic view of the complex over time, revealing the stability of interactions and conformational changes. nih.govnih.gov

These methods have been applied to study the binding of amsacrine and its analogues to topoisomerase II. nih.gov Simulations can help rationalize why certain analogues are more or less active by comparing the energy-minimized structures of the drug-DNA-enzyme complexes. nih.gov For example, simulations can reveal how the positioning of the anilino side chain of amsacrine within the enzyme's binding site is critical for its inhibitory activity. nih.govnih.gov An MD simulation protocol typically involves preparing the starting structures, running the simulation for a set time (e.g., nanoseconds to microseconds), and analyzing the resulting trajectory for metrics like Root Mean Square Deviation (RMSD) to assess stability and identify key intermolecular interactions. semanticscholar.orgijpsjournal.com

Table 4: Typical Workflow for Molecular Dynamics (MD) Simulation Studies This table is interactive. You can sort and filter the data.

Step Description Key Output/Metric Reference
1. System Preparation The 3D structures of the protein (e.g., Topoisomerase II) and ligand (Amsacrine) are prepared, solvated in a water box with ions. A complete starting system file. semanticscholar.org
2. Energy Minimization The system's energy is minimized to remove steric clashes and unfavorable contacts. A low-energy starting conformation. semanticscholar.org
3. Equilibration The system is gradually heated and pressurized to the desired temperature and pressure to achieve a stable state. A thermally equilibrated system. semanticscholar.org
4. Production MD The simulation is run for an extended period to sample the conformational space of the complex. A trajectory file containing atomic coordinates over time. ijpsjournal.com

| 5. Trajectory Analysis | The trajectory is analyzed to calculate structural and energetic properties. | RMSD, RMSF, binding free energy, hydrogen bond analysis. | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. pensoft.net By developing a robust QSAR model, the activity of new, untested compounds can be predicted, guiding the design of more potent and selective analogues.

In the context of amsacrine, QSAR studies can help decipher which structural features are most important for its cytotoxic activity. Research on various amsacrine analogues has inherently explored these structure-activity relationships. nih.govnih.gov A 3D-QSAR model, for instance, leverages the three-dimensional properties of the molecules to predict their effects. pensoft.net The process involves aligning a set of molecules with known activities and using statistical methods to derive an equation that relates molecular fields (e.g., steric and electrostatic) to activity. The performance of such models is highly dependent on the quality and quantity of the training data. lhasalimited.org These predictive models are invaluable for prioritizing which novel analogues to synthesize and test, thereby saving significant time and resources.

Table 5: Key Concepts and Parameters in QSAR Modeling This table is interactive. You can sort and filter the data.

Concept / Parameter Description Role in Model Reference
Descriptors Numerical values representing chemical properties of a molecule (e.g., LogP, molecular weight, electronic properties). Independent variables used to predict activity. pensoft.net
Training Set A group of compounds with known activities used to build the QSAR model. Used to derive the mathematical relationship. lhasalimited.org
Test Set A separate group of compounds with known activities used to validate the model's predictive power. Used to assess the model's accuracy and generalizability. lhasalimited.org
Statistical Method The algorithm used to create the correlation (e.g., Partial Least Squares, Multiple Linear Regression). Creates the predictive equation. pensoft.net

| Validation Metrics | Statistics like R² (coefficient of determination) and Q² (cross-validated R²) that measure the model's goodness of fit and predictive ability. | Quantifies the reliability of the model. | lhasalimited.org |

Virtual Screening for Novel Analogues and Ligands

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds.

For amsacrine, virtual screening can be a powerful tool for discovering novel analogues with improved properties, such as enhanced activity against resistant cell lines or different pharmacological profiles. nih.gov For example, a ligand-based screen could search a database for molecules with a high degree of structural similarity to amsacrine. mdpi.com A structure-based screen, using docking, would computationally "fit" millions of compounds into the amsacrine binding site on the topoisomerase II-DNA complex to find new scaffolds that interact favorably. nih.gov The top-scoring "hits" from a virtual screen are then selected for experimental testing. This methodology dramatically accelerates the initial phase of drug discovery, expanding the chemical space explored and increasing the chances of finding promising lead compounds. arxiv.org

Table 6: Comparison of Virtual Screening Approaches This table is interactive. You can sort and filter the data.

Screening Method Principle Requirements Use Case for Amsacrine Research Reference
Structure-Based Uses the 3D structure of the target protein to dock and score potential ligands. A high-resolution 3D structure of the target (e.g., Topoisomerase II). Discovering novel chemical scaffolds that fit the amsacrine binding site. nih.gov

| Ligand-Based | Uses the structure of one or more known active ligands to find other molecules with similar properties. | A set of known active ligands (e.g., Amsacrine and its active analogues). | Finding compounds with similar shapes and pharmacophores to amsacrine. | mdpi.com |

Table 7: Compound Names Mentioned in the Article

Compound Name
This compound
Amsacrine
Glucose
Paclitaxel
Etoposide
L-arginine
L-phenylalanine
Guanosine
ADP (Adenosine diphosphate)

Chromatographic and Separation Science Methodologies

Advanced analytical techniques are fundamental to understanding the behavior of therapeutic compounds like this compound in research settings. Chromatographic and electrophoretic methods, in particular, provide the necessary specificity and sensitivity to analyze the drug substance, its degradation products, metabolites, and its interactions with biological macromolecules.

Development of Stability-Indicating High-Performance Liquid Chromatography (HPLC) Methods for Research Formulations

The development of stability-indicating analytical methods is a critical aspect of pharmaceutical research, ensuring that a compound's purity and integrity can be accurately monitored over time and under various stress conditions. For amsacrine, a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method has been established for its quantitative determination in the presence of process-related impurities and degradation products. nih.govoup.com

This method is crucial for quality control during the release of bulk drug batches and for ongoing stability studies. nih.govresearchgate.net The development process involves subjecting the amsacrine bulk drug to forced degradation under conditions prescribed by the International Conference on Harmonisation (ICH) guidelines, including acid, base, oxidative, thermal, and photolytic stress. oup.comtsijournals.com

Research findings indicate that amsacrine undergoes significant degradation during basic hydrolysis and slight degradation under oxidative and thermal stress. nih.govtsijournals.com The HPLC method was optimized to achieve good resolution between the parent amsacrine peak and the peaks of its impurities and degradation products. researchgate.net The validation of the method was performed according to ICH requirements, assessing parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantitation (LOQ). oup.com The mass balance between the decrease in the active substance and the increase in degradation products was found to be between 99.4% and 99.9%, confirming the stability-indicating power of the method. nih.govoup.com

Table 1: Chromatographic Conditions for Stability-Indicating HPLC Analysis of Amsacrine

Parameter Condition
Column Inertsil ODS
Mobile Phase A gradient mixture of 1.0% triethylamine (B128534) in 20 mM potassium dihydrogen orthophosphate (pH 6.5, adjusted with orthophosphoric acid) and acetonitrile. nih.govresearchgate.net
Detection Wavelength 248 nm nih.govoup.com
Flow Rate As per optimized method (e.g., 1.0 mL/min) oup.com

| Validation | Performed in accordance with ICH guidelines. nih.govresearchgate.net |

The successful development of such a robust HPLC method ensures that the quality of amsacrine used in research can be reliably ascertained. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification in In Vitro Systems

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable tool in modern drug metabolism studies. nih.gov It offers the high sensitivity and specificity required to screen, identify, and quantify drug metabolites in complex biological matrices from in vitro systems like liver microsomes. nih.govijpras.com While specific studies detailing the full metabolite profile of this compound using modern LC-MS/MS are not extensively published in the provided results, the general methodology is well-established and applicable. nih.govyoutube.com

The process begins with incubating the parent drug (amsacrine) with an in vitro system, such as rat liver microsomes. ijpras.com The samples are then analyzed by an LC-MS/MS system. The liquid chromatography component separates the parent drug from its various metabolites based on their physicochemical properties. frontiersin.org Subsequently, the mass spectrometer detects and fragments the ions. youtube.com

A typical workflow involves a high-resolution mass spectrometer (HRMS), like an Orbitrap or time-of-flight (TOF) instrument, to first screen for potential metabolites by identifying mass shifts from the parent drug corresponding to common metabolic reactions (e.g., oxidation, glucuronidation). nih.govijpras.com Tandem MS (MS/MS) is then used to fragment the potential metabolite ions and the parent drug. youtube.com By comparing the fragmentation patterns, the site of metabolic modification on the molecule can be elucidated, leading to structural confirmation. ijpras.com This systematic approach allows for the confident identification of both Phase I (e.g., hydroxylation) and Phase II (e.g., conjugation) metabolites. ijpras.com

Table 2: General Workflow for In Vitro Metabolite Identification using LC-MS/MS

Step Description
1. Incubation The parent drug is incubated with a biological system (e.g., liver microsomes, hepatocytes).
2. LC Separation The incubation mixture is injected into an HPLC or UHPLC system to separate the parent drug from metabolites. frontiersin.org
3. Full Scan MS A high-resolution mass spectrometer acquires full scan data to detect potential metabolites based on predicted mass changes. ijpras.com
4. Data-Dependent MS/MS The most intense ions from the full scan are automatically selected for fragmentation (MS/MS) to obtain structural information. nih.gov
5. Structural Elucidation The fragmentation patterns of metabolites are compared to that of the parent drug to determine the structure and site of modification. youtube.com

| 6. Quantification | A sensitive multiple reaction monitoring (MRM) method can be developed on a triple quadrupole mass spectrometer for absolute quantification of identified metabolites. nih.gov |

This analytical approach is crucial for understanding the biotransformation of amsacrine, which can inform its mechanism of action and potential for drug-drug interactions.

Capillary Electrophoresis for DNA Adduct and Fragment Analysis

Amsacrine functions as an anticancer agent by acting as a topoisomerase II poison, which stabilizes the covalent complex between the enzyme and DNA, leading to protein-associated DNA strand breaks. nih.gov The analysis of these DNA modifications—a form of DNA adduct or fragment—is essential for understanding its mechanism of action. Capillary electrophoresis (CE) has emerged as a powerful tool for the separation and analysis of DNA fragments, offering advantages of speed, high resolution, and sensitivity over traditional slab gel electrophoresis. umich.edu

While specific applications of CE for amsacrine-induced DNA adducts are not detailed in the search results, the principles of the technique are highly relevant. CE separates charged molecules in a narrow-bore capillary under a high electric field. umich.edu For DNA analysis, which involves molecules with a constant charge-to-mass ratio, the capillary is filled with a sieving matrix, such as a flowable polymer solution (e.g., modified cellulose (B213188) or non-cross-linked polyacrylamide). umich.edu This allows for the separation of DNA fragments based on their size with single-base resolution. umich.edu

In the context of amsacrine research, CE could be used to analyze the specific DNA cleavage patterns induced by the drug. nih.gov After treating DNA with topoisomerase II and amsacrine, the resulting DNA fragments can be separated by CE and detected, often using sensitive laser-induced fluorescence (LIF) by labeling the DNA with fluorescent dyes. umich.edu This high-resolution separation can provide a precise fingerprint of the drug's activity and sequence selectivity. nih.gov Furthermore, CE methods have been developed specifically for the detection of DNA adducts, sometimes coupled with highly specific detectors like amperometric detectors, which can identify electrochemically active adducts. nih.gov The study of ligand-DNA interactions by CE can reveal binding ratios and sequence selectivity, which are important parameters in drug function. nih.gov

Table 3: Components and Principles of Capillary Electrophoresis for DNA Analysis

Component/Principle Description
Capillary A narrow (50-100 µm internal diameter) fused-silica capillary where separation occurs. umich.edu
Sieving Matrix A polymer solution (e.g., non-cross-linked polyacrylamide) that fills the capillary and allows for size-based separation of DNA. umich.edu
Electric Field A high voltage is applied across the capillary, causing the negatively charged DNA to migrate toward the anode. umich.edu
Injection A small plug of the sample is introduced into the capillary, typically by electrokinetic injection.
Detection As fragments pass a detection window, they are typically detected by UV absorbance or, more sensitively, by laser-induced fluorescence (LIF) using intercalating or covalently bound dyes. umich.edu

| Application | Analysis of DNA cleavage products, DNA adducts, and ligand-DNA binding interactions. nih.govnih.gov |

Research on Amsacrine Gluconate in Combination Strategies Mechanistic Focus

Investigating Molecular Synergism and Antagonism with Other DNA-Targeting Agents

The therapeutic efficacy of amsacrine (B1665488) gluconate, which functions as both a DNA intercalator and a topoisomerase II inhibitor, can be significantly influenced by its co-administration with other agents that also target DNA. patsnap.comnih.gov The nature of these interactions—be it synergistic, additive, or antagonistic—is of paramount importance in designing effective combination chemotherapy protocols.

Research conducted on human T-cell leukemia (MOLT-3) cells has provided valuable insights into these interactions. A study systematically evaluated the effects of amsacrine in combination with a panel of other anticancer drugs. The interactions were quantified and categorized based on isobologram analysis, a method used to assess the combined effect of two drugs. nih.gov

A supra-additive (synergistic) effect was observed when amsacrine was combined with cytarabine (B982) and mitoxantrone. nih.gov Cytarabine is an antimetabolite that inhibits DNA synthesis, and its combination with amsacrine, which induces DNA strand breaks, likely results in a multi-pronged assault on DNA integrity and replication. drugbank.comdrugbank.comnih.gov Mitoxantrone, another topoisomerase II inhibitor and DNA intercalator, appears to work in concert with amsacrine to enhance the level of DNA damage beyond what would be expected from an additive effect. nih.govdrugbank.com

An additive effect was noted with a broader range of DNA-targeting agents. These include:

Bleomycin

CPT-11 (Irinotecan)

Cisplatin

Daunorubicin

Doxorubicin

Etoposide (B1684455)

5-Fluorouracil

Homoharringtonine

Mitomycin C

Vincristine nih.gov

This suggests that for these agents, the combined cytotoxicity is approximately equal to the sum of their individual effects. For instance, the combination with etoposide, another topoisomerase II inhibitor, results in an additive effect, indicating that while they share a common target, their combined action does not produce a synergistic outcome in this model. nih.govnih.gov

Conversely, sub-additive to protective (antagonistic) effects were observed with 6-Mercaptopurine and methotrexate. nih.gov This finding suggests that the simultaneous administration of amsacrine with these particular antimetabolites may not be therapeutically optimal and could even be counterproductive. nih.gov The mechanistic basis for this antagonism may lie in cell cycle-specific activities or other complex cellular interactions.

These findings underscore the critical importance of careful drug pairing in the design of clinical protocols to maximize therapeutic benefit. nih.gov

Table 1: Interaction of Amsacrine with Other DNA-Targeting Agents in MOLT-3 Leukemia Cells

AgentClassInteraction with AmsacrineReference
CytarabineAntimetaboliteSupra-additive nih.gov
MitoxantroneTopoisomerase II Inhibitor / IntercalatorSupra-additive nih.gov
BleomycinAntitumor AntibioticAdditive nih.gov
CPT-11 (Irinotecan)Topoisomerase I InhibitorAdditive nih.gov
CisplatinAlkylating-like AgentAdditive nih.gov
DaunorubicinAnthracycline / Topoisomerase II InhibitorAdditive nih.gov
DoxorubicinAnthracycline / Topoisomerase II InhibitorAdditive nih.gov
EtoposideTopoisomerase II InhibitorAdditive nih.gov
5-FluorouracilAntimetaboliteAdditive nih.gov
HomoharringtonineProtein Synthesis InhibitorAdditive nih.gov
Mitomycin CAntitumor Antibiotic / Alkylating AgentAdditive nih.gov
VincristineVinca Alkaloid / Mitotic InhibitorAdditive nih.gov
6-MercaptopurineAntimetaboliteSub-additive to Protective nih.gov
MethotrexateAntimetaboliteSub-additive to Protective nih.gov

Rational Design of Combination Regimens to Overcome Resistance Mechanisms

The development of drug resistance is a major impediment to the long-term success of cancer chemotherapy. For amsacrine, resistance can arise from several mechanisms, including mutations in its primary target, topoisomerase II, and increased drug efflux from the cancer cell. patsnap.com The rational design of combination therapies aims to circumvent these resistance mechanisms.

One of the primary mechanisms of resistance to amsacrine involves alterations in the topoisomerase II enzyme, which can reduce the drug's ability to stabilize the cleavable complex. Research has explored the development of amsacrine analogues specifically designed to be effective against cells with these altered enzymes. Studies have shown that while some resistant cell lines are cross-resistant to various amsacrine derivatives, modifications to the anilino side chain of the amsacrine molecule can substantially reduce or even overcome this resistance. This suggests the feasibility of tailoring topoisomerase II-directed drugs to target the specific mutations present in resistant tumors.

A more common clinical strategy is to combine amsacrine with agents that have different mechanisms of action and non-overlapping resistance profiles. High-dose cytarabine, for instance, has been used effectively in combination with amsacrine in patients with relapsed or refractory acute leukemia. nih.govnih.govnih.gov This combination is highly effective, suggesting that the intense DNA synthesis inhibition by high-dose cytarabine can overcome the resistance that leukemic cells may have developed to topoisomerase II inhibitors like amsacrine. nih.govnih.gov

Another resistance mechanism is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove amsacrine from the cell, lowering its intracellular concentration and thus its efficacy. aacrjournals.orgmdpi.com Combination regimens can be designed to include agents that are not substrates for P-gp or that can modulate P-gp activity, a concept that is further explored in the following section.

Mechanistic Studies of Amsacrine Gluconate in Conjunction with Efflux Pump Inhibitors

The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), is a well-documented mechanism of multidrug resistance (MDR) that can limit the effectiveness of amsacrine. aacrjournals.orgmdpi.com These transporters function as energy-dependent efflux pumps, actively expelling a wide range of chemotherapeutic drugs from cancer cells. A logical therapeutic strategy to combat this form of resistance is the co-administration of an efflux pump inhibitor, also known as a chemosensitizer, with amsacrine.

The goal of this combination is to inhibit the efflux pump, thereby increasing the intracellular concentration and retention of amsacrine, and restoring its cytotoxic effects. Several compounds have been investigated for their ability to reverse P-gp-mediated MDR.

First-generation inhibitors , such as the calcium channel blocker verapamil (B1683045) and the immunosuppressant cyclosporin (B1163) A , have been shown to inhibit P-gp. nih.govnih.gov Studies have demonstrated that verapamil can increase the sensitivity of multidrug-resistant cells to various anticancer drugs by blocking P-gp-mediated efflux. nih.govmdpi.com Similarly, cyclosporin A has been used in high-dose chemotherapy regimens to try and overcome drug resistance. drugbank.comnih.govnorthwestern.edu However, the clinical utility of these first-generation inhibitors is often limited by their own toxicities at the high concentrations required to effectively inhibit P-gp. nih.gov

Newer generations of efflux pump inhibitors and other compounds are under investigation. For example, the natural product tetrandrine has been shown to reverse P-gp-mediated multidrug resistance, in some cases more effectively than verapamil, by competing with anticancer drugs for efflux and also by downregulating the expression of the P-gp transporter. mdpi.com

Interestingly, some research suggests that amsacrine itself may possess some P-gp inhibitory properties, although this is not its primary mechanism of action. The interaction of amsacrine with these efflux pumps is complex. In some resistant myeloma cell lines, chemosensitizers like verapamil and cyclosporin A were only partially effective at restoring sensitivity, indicating that other resistance mechanisms may also be at play or that the interaction with the pump is not fully blocked. nih.gov

Mechanistically, the combination of amsacrine with an effective P-gp inhibitor would lead to:

Increased intracellular accumulation of amsacrine: By blocking the efflux pump, the inhibitor allows amsacrine to reach and maintain higher concentrations within the cancer cell.

Enhanced DNA damage: The elevated intracellular amsacrine levels would lead to greater inhibition of topoisomerase II and more extensive DNA damage, ultimately triggering apoptosis. patsnap.com

Reversal of the resistant phenotype: The resistant cell, in the presence of the inhibitor, behaves more like a drug-sensitive cell.

While the concept is sound, the clinical translation of this strategy has been challenging. Future research is focused on developing more potent and less toxic efflux pump inhibitors to be used in combination with agents like this compound to effectively treat multidrug-resistant cancers. mdpi.com

Emerging Research Frontiers and Future Directions for Amsacrine Gluconate Studies

Identification of Novel Molecular Targets Beyond Canonical Topoisomerases

One area of investigation focuses on the regulation of proteins involved in apoptosis. Studies have shown that amsacrine (B1665488) can induce apoptosis by downregulating BCL2L1 (also known as BCL-XL), an anti-apoptotic protein. researchgate.net This effect is mediated through a complex signaling cascade involving the SIDT2/NOX4/ERK pathway, which ultimately leads to the destabilization of BCL2L1 mRNA. researchgate.net Furthermore, some research suggests that amsacrine may reverse the Pin1-mediated stabilization of Mcl-1, another anti-apoptotic BCL2 family protein, thereby promoting cell death. researchgate.net

Beyond apoptosis regulators, other potential targets have been noted. Drug database annotations list proteins such as the voltage-gated inwardly rectifying potassium channel KCNH2, Alpha-1-acid glycoprotein (B1211001) 1, and Albumin as potential interactors, although the functional consequences of these interactions require further elucidation. drugbank.com The exploration of these alternative targets is crucial for a comprehensive understanding of amsacrine's full mechanism of action and for identifying potential biomarkers for drug response.

Table 1: Potential Novel Molecular Targets of Amsacrine

Target Class Specific Target Potential Role in Amsacrine Action Reference
Apoptosis Regulators BCL2L1 (BCL-XL) Downregulation promotes apoptosis. researchgate.net
Mcl-1 Reversal of Pin1-mediated stabilization promotes apoptosis. researchgate.net
Ion Channels KCNH2 Potential off-target effect, functional role unclear. drugbank.com
Plasma Proteins Alpha-1-acid glycoprotein 1 Drug binding and transport. drugbank.com
Albumin Drug binding and transport. drugbank.com
Signaling Pathway SIDT2/NOX4/ERK/HuR Axis Mediates the downregulation of BCL2L1. researchgate.net

Mechanistic Insights into Autophagy Modulation by Amsacrine Gluconate

Autophagy is a cellular self-digestion process critical for maintaining cellular homeostasis, which can either promote cell survival or contribute to cell death depending on the context. nih.gov The modulation of autophagy is emerging as a significant aspect of cancer therapy. The core machinery of autophagy involves key signaling pathways regulated by proteins like mTOR and AMPK. nih.govmdpi.com While research directly linking amsacrine to these central autophagy regulators is still developing, related findings provide a basis for future investigation.

For instance, amsacrine's influence on BCL2 family proteins like BCL2L1 and Mcl-1 is significant because these proteins are known to be involved in the crosstalk between apoptosis and autophagy. researchgate.net By modulating these key proteins, amsacrine may indirectly influence the autophagic flux.

A more direct, albeit speculative, link comes from the intersection of autophagy and other forms of cell death. Ferritinophagy, a specialized form of autophagy involving the degradation of the iron-storage protein ferritin, leads to an increase in intracellular free iron. nih.gov This process is a known trigger for ferroptosis, an iron-dependent form of cell death. nih.gov Given that amsacrine's activity can be associated with oxidative stress, exploring whether it can induce ferritinophagy to trigger subsequent ferroptosis presents an exciting research direction. Understanding whether amsacrine acts as an autophagy inducer or inhibitor, and through which specific pathways (e.g., mTOR, AMPK, or by affecting lysosomal function), is a critical goal for future studies. mdpi.commdpi.com

Prodrug Design and Advanced Formulation Strategies for Enhanced Cellular Delivery and Target Engagement (In Vitro and Mechanistic Basis)

The therapeutic efficacy of a drug is often limited by suboptimal physicochemical properties, such as poor water solubility or lack of target specificity. nih.gov Prodrug design is a versatile chemical modification strategy to overcome these limitations. nih.govnih.gov A prodrug is an inactive or less active derivative that is converted into the active parent drug in the body, often at the target site. mdpi.com

For this compound, several hypothetical prodrug strategies could be explored based on its chemical structure. The aniline (B41778) nitrogen and the sulfonamide group present opportunities for modification.

Improving Solubility: One common strategy is to attach hydrophilic promoieties, such as phosphates, amino acids, or polyethylene (B3416737) glycol (PEG), to the drug. researchgate.net For amsacrine, creating an ester or a phosphate (B84403) prodrug could significantly increase its aqueous solubility, which is a key challenge for many acridine-based compounds. orientjchem.org

Targeted Activation: A more advanced approach involves designing prodrugs that are activated by enzymes overexpressed in the tumor microenvironment, such as certain phosphatases or proteases. orientjchem.org This would allow for the selective release of active amsacrine within cancer tissues, potentially increasing its therapeutic index. For example, a peptide-amsacrine conjugate could be designed to be cleaved by tumor-specific proteases, releasing the active drug.

Carrier-Linked Prodrugs: In this strategy, the drug is linked to a carrier molecule that facilitates transport across cellular membranes. mdpi.com The linker is designed to be cleaved enzymatically or chemically inside the cell, releasing the active amsacrine.

The mechanistic basis for these strategies relies on well-understood bioconversion reactions. Ester-based prodrugs are typically hydrolyzed by ubiquitous esterase enzymes, while more complex linkers can be designed for cleavage under specific conditions like hypoxia or by specific enzymes, providing a basis for targeted delivery in vitro. nih.gov

Exploration of this compound as a Tool for Molecular Probes and Imaging in Research

Molecular probes are essential tools in biomedical research for visualizing and tracking biological processes in real-time. nih.gov Activatable probes, which generate a signal only upon interaction with a specific target, are particularly valuable as they offer high signal-to-background ratios. nih.gov

The unique mechanism of amsacrine makes it an attractive scaffold for the development of such probes. Its ability to intercalate into DNA and bind to topoisomerase II offers distinct targeting opportunities.

Imaging DNA Intercalation: Amsacrine could be conjugated to a fluorophore. In one potential design, the fluorescence could be quenched when the probe is free in solution and become activated upon intercalation into the DNA double helix, allowing for the visualization of drug-DNA engagement within the cell nucleus.

Probing Topoisomerase II Activity: A more sophisticated probe could involve a dual-labeling strategy or a design where amsacrine is linked to a reporter molecule via a linker that is sensitive to the conformational changes in the topoisomerase II-DNA complex. For instance, gold nanoparticles (AuNPs), known for their fluorescence-quenching properties, could be used. nih.gov An amsacrine-fluorophore conjugate could be attached to an AuNP, and the fluorescence would be restored only when the amsacrine moiety binds its target, displacing it from the nanoparticle surface.

These hypothetical amsacrine-based probes could be invaluable for research, enabling scientists to study the dynamics of topoisomerase II inhibition in living cells, screen for factors that influence drug binding, and better understand the mechanisms of drug resistance.

Role of Supramolecular Chemistry in this compound Interactions

Supramolecular chemistry, the study of non-covalent interactions, is fundamental to understanding how drugs bind to their biological targets. bath.ac.ukrsc.org The activity of amsacrine is a classic example of how specific supramolecular forces orchestrate the formation of a stable drug-DNA-enzyme ternary complex.

The interaction is a two-part process, with each part of the amsacrine molecule playing a distinct role governed by non-covalent forces:

DNA Intercalation via π-π Stacking: The planar, electron-rich acridine (B1665455) ring of amsacrine inserts itself between the base pairs of the DNA double helix. patsnap.comwikipedia.org This intercalation is stabilized primarily by π-π stacking interactions between the aromatic system of the acridine and the purine (B94841) and pyrimidine (B1678525) bases of DNA. This non-covalent interaction anchors the drug to the DNA, increasing its local concentration near the topoisomerase II enzyme. nih.govnih.gov

Enzyme Binding via Side Chain Interactions: The anilino-methanesulfonamide side chain, which protrudes from the acridine core, is crucial for poisoning the topoisomerase II enzyme. nih.gov This side chain fits into a pocket on the enzyme surface, and its specific orientation is critical. Studies comparing amsacrine (m-AMSA) with its inactive isomer (o-AMSA) show that the position of the methoxy (B1213986) group on the aniline ring dramatically affects activity, not by altering DNA binding, but by changing how the side chain interacts with the enzyme. nih.govnih.gov These interactions likely involve a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions, which collectively stabilize the ternary complex and prevent the re-ligation of the DNA strands. nih.gov

Therefore, the potency of amsacrine is not merely due to DNA binding but arises from the precise supramolecular assembly of the drug, DNA, and the enzyme.

Investigations into Non-Traditional Cell Death Modalities Induced by this compound

While apoptosis is the most well-characterized form of cell death induced by amsacrine, cancer cells can often develop resistance to apoptotic pathways. sigmaaldrich.commdpi.com This has spurred research into alternative, non-apoptotic forms of regulated cell death (RCD) as potential therapeutic strategies. mdpi.com Emerging evidence suggests that the cellular insults caused by drugs like amsacrine may be able to trigger these non-traditional modalities.

Ferroptosis: This is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. frontiersin.org Key features include the depletion of glutathione (B108866) (GSH) and inactivation of the enzyme glutathione peroxidase 4 (GPX4). frontiersin.org Given that amsacrine's mechanism can involve the generation of reactive oxygen species (ROS), a key driver of lipid peroxidation, investigating its potential to induce ferroptosis is a logical next step. researchgate.net This could be particularly relevant in cancer types that are resistant to apoptosis but sensitive to ferroptosis inducers. nih.gov

Necroptosis: This is a form of regulated necrosis that, unlike apoptosis, involves plasma membrane rupture and the release of cellular contents, which can provoke an inflammatory response. mdpi.com It is executed by a specific protein cascade involving RIPK1, RIPK3, and MLKL. Investigating whether amsacrine treatment can activate this pathway, especially in cells where apoptotic machinery is compromised, could reveal new therapeutic vulnerabilities.

Future research should focus on determining if amsacrine can induce markers of ferroptosis (e.g., lipid peroxidation, GPX4 inactivation) or necroptosis (e.g., MLKL phosphorylation) in various cancer cell lines. Harnessing these alternative cell death pathways could provide a powerful strategy to overcome drug resistance.

Q & A

Basic: What experimental models are most suitable for evaluating the antineoplastic efficacy of amsacrine gluconate?

This compound is commonly tested in in vitro leukemia cell lines (e.g., HL-60, K562) to assess apoptosis via flow cytometry or caspase-3 activation assays . For in vivo studies, murine models of acute myeloid leukemia (AML) are preferred, with efficacy measured through tumor volume reduction and survival analysis. Ensure consistency in dosing regimens (e.g., intravenous administration at 50–100 mg/kg) and control groups to isolate drug-specific effects .

Basic: What biochemical assays are used to confirm this compound’s DNA intercalation and topoisomerase II inhibition?

DNA intercalation is validated via UV-vis spectroscopy (hypochromic shift in DNA-amsacrine complexes) or ethidium bromide displacement assays . Topoisomerase II inhibition is assessed using plasmid relaxation assays: supercoiled DNA is incubated with the enzyme and this compound; inhibition prevents DNA relaxation, visualized via agarose gel electrophoresis . Quantify enzyme activity with densitometry or fluorometric detection.

Advanced: How can researchers resolve contradictions in this compound’s mechanism of action across different cancer types?

Discrepancies in mechanism (e.g., variable intercalation efficiency in solid vs. hematological tumors) require comparative studies using:

  • Transcriptomic profiling (RNA-seq) to identify tumor-specific gene expression patterns affecting drug response.
  • Molecular docking simulations to assess binding affinity variations in topoisomerase II isoforms (e.g., TOP2α vs. TOP2β) .
  • Single-cell sequencing to map heterogeneity in DNA repair pathways (e.g., BRCA1/2 status) influencing drug sensitivity .

Advanced: What statistical methods are optimal for analyzing dose-response data in this compound cytotoxicity studies?

Use nonlinear regression models (e.g., four-parameter log-logistic curve) to calculate IC₅₀ values. For datasets with high variability (common in primary AML cells), apply robust statistical tests like ANOVA with Dunnett’s correction to compare multiple doses against controls . Report confidence intervals and effect sizes to contextualize clinical relevance.

Advanced: How can researchers optimize protocols for synthesizing and characterizing this compound derivatives?

  • Synthesis : Employ solid-phase peptide synthesis (SPPS) for acridine moiety modifications, followed by gluconate conjugation via esterification .
  • Characterization : Use HPLC-MS for purity assessment (>95%) and NMR (¹H/¹³C) to confirm structural integrity.
  • Stability Testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via accelerated stability studies .

Basic: What pharmacokinetic parameters are critical for designing preclinical trials with this compound?

Focus on:

  • Bioavailability : Measure plasma concentration-time curves after intravenous vs. oral administration.
  • Half-life (t₁/₂) : Determine using non-compartmental analysis (NCA) in rodent models.
  • Tissue Distribution : Quantify drug accumulation in bone marrow (target site) vs. liver/kidneys (toxicity risk) via LC-MS/MS .

Advanced: How should researchers address conflicting data on this compound’s cardiotoxicity in long-term studies?

  • Electrophysiological Assays : Use patch-clamp techniques to assess hERG channel inhibition, a predictor of arrhythmia risk.
  • Biomarker Monitoring : Track troponin I and BNP levels in serum to detect subclinical cardiac damage.
  • Comparative Toxicology : Contrast this compound with anthracyclines (e.g., doxorubicin) using histopathology of cardiac tissue .

Basic: What are the best practices for validating this compound’s selectivity for cancer cells over normal hematopoietic cells?

  • Co-culture Models : Combine AML cells and CD34+ hematopoietic stem cells in vitro, using flow cytometry to distinguish apoptosis (Annexin V/PI staining) .
  • Selectivity Index (SI) : Calculate as IC₅₀(normal cells)/IC₅₀(cancer cells). Aim for SI >3 to justify therapeutic window .

Advanced: What experimental designs mitigate confounding factors in this compound combination therapy studies?

Use factorial design to isolate drug-drug interactions:

  • Group 1 : this compound monotherapy.
  • Group 2 : Combination with cytarabine or daunorubicin.
  • Group 3 : Cytarabine/daunorubicin alone.
    Analyze synergy via Chou-Talalay’s Combination Index (CI <1 indicates synergy) . Account for batch effects by randomizing cell lines across replicates.

Advanced: How can researchers reconcile discrepancies in this compound’s efficacy between 2D cell cultures and 3D organoid models?

  • Hypoxia Mimicry : Incorporate cobalt chloride in 3D cultures to simulate tumor microenvironment conditions.
  • Drug Penetration Assays : Use fluorescently labeled this compound with confocal microscopy to quantify spatial distribution in organoids .
  • Transcriptomic Cross-Validation : Compare differentially expressed genes (e.g., ABC transporters) between 2D and 3D models to identify resistance mechanisms .

Basic: What quality control measures are essential for preclinical batches of this compound?

  • Purity : Validate via HPLC (≥98% purity) with photodiode array detection.
  • Endotoxin Testing : Use Limulus Amebocyte Lysate (LAL) assay (<0.25 EU/mg).
  • Sterility : Perform membrane filtration followed by thioglycollate medium incubation .

Advanced: What computational tools can predict this compound’s off-target effects?

  • PharmMapper : Identifies potential protein targets based on structural similarity.
  • Molecular Dynamics (MD) Simulations : Assess binding stability to non-target kinases (e.g., JAK2, FLT3).
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast bioavailability and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.